Butamirate citrate is a non-narcotic, centrally acting cough suppressant used primarily for the treatment of dry, non-productive cough [1] [2].
Table 1: Pharmacokinetic Profile of this compound
| Parameter | Details |
|---|---|
| Protein Binding | Extremely high (98%) [1] [2] |
| Absorption | Rapid and complete after oral administration [1] |
| Time to Cmax (sustained-release) | ~9 hours [1] |
| Plasma Elimination Half-life | ~6 hours [1] [2] |
| Elimination | Primarily renal (90%) [2] |
| Active Metabolites | Present; contribute to antitussive effect [1] |
This compound is not officially monographed in major pharmacopoeias, leading to the development of various analytical methods for its determination in pharmaceutical formulations like syrups [5].
The clinical efficacy of butamirate has been evaluated in various studies, though some evidence regarding its performance in cough challenge models is mixed.
Table 2: Standard Pediatric Dosing for this compound Syrup
| Age Group | Dosage Regimen |
|---|---|
| 2 months - 1 year | 0.50 ml, four times daily [1] |
| 1 - 3 years | 0.75 ml, four times daily [1] |
| 3 - 6 years | 5 ml, three times daily [1] |
| 6 - 12 years | 10 ml, three times daily [1] |
| Adolescents (12+) | 15 ml, three times daily [1] |
Recent high-throughput screening studies have identified this compound as a promising candidate for drug repurposing in the treatment of glioblastoma (GBM), an aggressive brain cancer [7].
The diagram below visualizes this proposed signaling pathway and the point of intervention for butamirate.
Butamirate inhibits RRAD, suppressing the EGFR/STAT3 pathway and glioblastoma cell growth.
This compound is generally well-tolerated with a good safety profile [1].
This compound is an established non-opioid antitussive with a well-understood central mechanism of action and a favorable safety profile. While it is a mainstay in clinical practice for managing dry cough, recent research has unveiled its potential beyond symptom relief. The discovery of its selective anti-tumor effects against RRAD-expressing glioblastoma cells opens a promising avenue for drug repurposing, highlighting the need for further clinical investigation to translate these preliminary findings into a novel oncological therapy.
Butamirate citrate's primary and long-known function is the suppression of the cough reflex.
A 2021 study identified this compound and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) growth through a novel, targeted mechanism [5].
The anti-tumor effect is mediated through the inhibition of the EGFR/STAT3 signaling pathway, which is critically dependent on the GTPase RRAD (Ras-related associated with diabetes) [5].
Figure 1: this compound inhibits the RRAD-dependent EGFR/STAT3 signaling pathway, suppressing the expression of pro-survival genes in glioblastoma. Based on [5].
The following table summarizes the core experimental data that validates the proposed mechanism, both in vitro and in vivo.
| Experimental Model | Treatment | Key Findings | Significance |
|---|
| In Vitro GBM Cell Lines (U87MG, T98G, LN229) & Tumorspheres [5] [6] | this compound (0.01-10 µM for 7 days) | Suppressed sphere formation & cell growth in RRAD+ cells. Inhibited STAT3 transcriptional activity. Downregulated Cyclin D1 & Survivin. Decreased p-EGFR, p-STAT3, p-ERK, p-AKT. | Confirms efficacy and RRAD-dependent, pathway-specific action in validated disease models. | | In Vivo Glioblastoma Xenograft Mouse Model [5] [6] | this compound (2 mg/kg, i.p., daily for 36 days) | Marked suppression of tumor growth. No significant adverse effects. | Demonstrates potency and preliminary safety in vivo, supporting therapeutic potential. |
This compound presents a compelling profile for drug repurposing. Its established safety and pharmacokinetics as an antitussive, combined with its newly discovered, mechanistically distinct anticancer activity, position it as a promising therapeutic candidate. Future research should focus on further elucidating its binding site on RRAD, optimizing its efficacy, and advancing towards clinical trials for glioblastoma and potentially other RRAD/STAT3-driven cancers.
The table below summarizes the key pharmacokinetic parameters of this compound and its primary metabolite, 2-phenylbutyric acid (2-PBA), synthesized from available clinical data [1] [2] [3].
| Parameter | This compound (Parent Drug) | 2-Phenylbutyric Acid (2-PBA) Metabolite |
|---|---|---|
| Detection in Plasma | Not detected; rapidly metabolized [2] | Measurable; primary analyte in PK studies [3] [4] |
| Absorption | Rapidly and completely absorbed after oral administration [1] | - |
| Time to Peak Plasma Concentration (Tmax) | ~1.1 - 1.5 hours (for syrup formulations) [1] [4] | ~1.1 - 1.5 hours (similar to parent drug) [4] |
| Peak Plasma Concentration (Cmax) | - | ~1.77 - 1.94 µg/mL (after 45 mg dose) [4] |
| Protein Binding | Extensive (~95%) [1] [2] | Extensive (~95%) [2] |
| Elimination Half-Life (T1/2) | ~6 hours (per some sources) [1] | ~26 - 28 hours [4] |
| Route of Elimination | Urine, as metabolites [1] | Urine [1] |
| Bioavailability | Different syrup and tablet formulations proven bioequivalent [4] | - |
A foundational randomized, open-label, crossover pharmacokinetic study evaluated this compound in healthy adult volunteers [2].
A novel technique, Extractive-liquid Sampling Electron Ionization-Mass Spectrometry (E-LEI-MS), has been applied for rapid pharmaceutical analysis, suitable for quality control and counterfeit detection [5].
E-LEI-MS workflow for rapid API analysis [5].
A randomized, placebo-controlled, six-way crossover study evaluated the antitussive effects of butamirate and dextromethorphan in healthy volunteers [3].
The table below summarizes the key pharmacokinetic parameters for this compound and its metabolites from the available data:
| Subject of Measurement | Reported Half-Life (Mean Values) | Formulation | Source / Context |
|---|---|---|---|
| This compound (Parent Drug) | 6 hours [1] | Syrup | Pharmaceutical Compendia |
| This compound (Parent Drug) | ~13 hours [2] [3] | Sustained-Release Tablet | Product Monograph (Meera) |
| 2-Phenylbutyric Acid (Active Metabolite) | 26 - 28 hours [4] | Syrup, Tablet, Oral Solution | Clinical Pharmacokinetic Study |
This discrepancy occurs because this compound is rapidly metabolized. One clinical study noted that the parent drug is quickly hydrolyzed and is not detectable in plasma, while its metabolites have a much longer half-life [5] [4]. Therefore, the ~13-hour value likely reflects the slow release from a sustained-release formulation [2], while the 26-28 hour value pertains to the active metabolites that are responsible for the prolonged therapeutic effect [4].
The data in the table above, particularly the 26-28 hour half-life for metabolites, comes from a robust clinical trial design. Here is the detailed methodology from that study [4]:
This workflow for determining the half-life of butamirate's metabolites can be summarized as follows:
The pharmacokinetic data reveals two critical points for professionals:
Butamirate citrate primarily acts as a centrally acting antitussive by directly suppressing the cough center located in the brain's medulla oblongata [1] [2] [3]. Its key pharmacological characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Primary Mechanism | Central suppression of cough center in medulla oblongata [1] [2] |
| Secondary Actions | Expectorant, moderate bronchodilating, and anti-inflammatory effects; increases spirometry indexes and blood oxygenation [1] |
| Chemical Relation | Not related to opium alkaloids [1] [2] |
| Sedative Effect | Generally considered non-sedating [1] [2] |
| Absorption & Half-life | Rapidly and completely absorbed after oral administration; plasma elimination half-life ~13 hours [1] |
A critical safety consideration is that butamirate suppresses the cough reflex. Therefore, its concomitant use with expectorants should be avoided, as this combination can lead to mucus retention in the airways, increasing the risk of bronchospasm and respiratory infections [4].
Evidence for the efficacy of this compound comes from clinical trials and challenge models.
A randomized, placebo-controlled, six-way crossover study provides a robust methodology for evaluating antitussive efficacy [5]. The workflow for this experimental method is outlined below:
In this study, dextromethorphan demonstrated significant attenuation of the capsaicin-induced cough reflex compared to placebo. However, butamirate, across all doses tested (up to 90 mg), did not show a statistically significant effect versus placebo. The researchers noted this lack of efficacy could be attributed to formulation issues at higher doses rather than a lack of inherent pharmacological activity [5].
For pharmaceutical research and quality control, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is available for the simultaneous determination of this compound and benzoic acid (a common preservative) in syrup formulations [3].
| Parameter | Specification |
|---|---|
| Column | Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) [3] |
| Mobile Phase | 50:50 v/v Methanol / 50 mM NaH₂PO₄ aqueous solution (pH 3.0, with 1% Triethylamine) [3] |
| Flow Rate | 1.5 mL/min [3] |
| Detection | DAD at 210 nm [3] |
| Run Time | 6 minutes [3] |
| Linear Range | 50-150% of target concentration [3] |
This method fulfills required validation specifications for specificity, linearity, accuracy, and precision, providing a reliable tool for pharmaceutical analysis [3].
Recent high-throughput drug screening studies have identified a promising new application for this compound and related antitussives like oxelaidin as potential anti-glioma agents [6]. The proposed mechanism for this new application is illustrated below:
This drug repositioning research suggests that butamirate may inhibit the growth of glioblastoma cells by suppressing the RRAD-driven EGFR/STAT3 signaling pathway, leading to the downregulation of crucial proteins for cancer cell survival and proliferation (e.g., cyclin D1, survivin) [6]. Intraperitoneal administration in mouse models significantly suppressed tumor growth without notable adverse effects, highlighting its potential as a novel therapeutic candidate [6].
This compound is a well-characterized non-opioid antitussive with a central mechanism of action. While its efficacy in some experimental cough models like capsaicin challenge has been questioned, it remains a clinically used agent. Most notably, recent discoveries of its potential anti-cancer properties against glioblastoma represent a significant expansion of its therapeutic profile and an exciting avenue for future drug development.
Butamirate citrate is a non-narcotic antitussive agent used for the symptomatic treatment of dry, non-productive cough [1] [2] [3]. Its therapeutic action stems from a dual mechanism:
The table below summarizes its key properties:
| Property | Description |
|---|---|
| Drug Class | Non-opioid, centrally acting antitussive [1] [3] |
| Primary Indication | Symptomatic treatment of acute and chronic dry (non-productive) cough [2] [3] |
| Mechanism of Action | Suppression of cough center in the medulla oblongata; bronchodilatory and anti-inflammatory effects [1] [3] |
| Chemical Formula | C18H29NO3 [4] |
| Protein Binding | Extensive (~95-98%) [4] [5] |
| Elimination Half-life | ~6 hours [4] |
| Key Excretion Route | Primarily renal [4] |
This diagram illustrates the primary mechanisms of action of this compound:
Quality control and pharmacokinetic studies require robust analytical methods. This compound is not officially described in major pharmacopoeias, leading to the development of various analytical techniques [6].
Commonly Used Techniques:
Detailed RP-HPLC Protocol [6]:
This compound is rapidly absorbed after oral administration. One study noted that therapeutic plasma concentration of its metabolites is reached within 5-10 minutes [1]. The following table outlines the standard dosage for the syrup formulation:
| Population | Dosage Regimen | Maximum Daily Dose |
|---|---|---|
| Adults | 15 ml (22.5 mg) up to 4 times daily [2] [8] | 60 ml (90 mg) [8] |
| Adolescents (12-18) | 15 ml (22.5 mg) 3 times daily [8] | 45 ml (67.5 mg) [8] |
| Children (6-12 years) | 10 ml (15 mg) 3 times daily [8] | 30 ml (45 mg) [8] |
| Children (3-6 years) | 5 ml (7.5 mg) 3 times daily [8] | 15 ml (22.5 mg) [8] |
Note: this compound itself is not detected in plasma; it is rapidly hydrolyzed into two active metabolites: 2-phenylbutyric acid and diethylamino-ethoxyethanol, which are responsible for the antitussive effect [5].
A significant and emerging area of research involves the potential repurposing of this compound as an anti-cancer agent.
The signaling pathway involved in this potential new application is summarized below:
This compound is generally well-tolerated with a broad therapeutic margin [5]. Possible side effects are rare (occurring in 0.5-1% of patients) and are typically mild and transient [1] [2].
This compound remains a well-established and effective non-opioid option for managing dry cough, with a defined mechanism of action and a favorable safety profile. For researchers, robust HPLC methods are available for its analysis in formulations. The most compelling recent scientific advancement is the discovery of its potential anti-tumor activity in glioblastoma, opening a promising avenue for drug repurposing that centers on the inhibition of the RRAD/STAT3 signaling pathway.
Butamirate citrate is classified as a non-narcotic, centrally acting antitussive. Its primary mechanism involves acting directly on the cough center in the brainstem (the medulla oblongata) to suppress the cough reflex [1] [2] [3]. It provides therapeutic effects without respiratory depression or the addictive potential associated with opioid-based suppressants [2].
The table below summarizes its key pharmacological properties:
| Property | Description |
|---|---|
| Therapeutic Class | Other cough suppressants (ATC Code: R05DB13) [3]. |
| Primary Mechanism | Central suppression of the cough center in the medulla oblongata [1] [2] [3]. |
| Additional Actions | Peripheral anti-inflammatory activity and inhibition of bronchospasm [1]. |
| Pharmacokinetics | Rapidly absorbed after oral administration [1] [3]. Peak plasma concentration for syrup is reached within 1.1 to 1.5 hours [4] [3]. Protein binding is approximately 95% [3]. Elimination half-life is about 6 hours [3]. |
| Key Metabolite | 2-phenylbutyric acid (also possesses antitussive activity) [4] [3]. |
For pharmaceutical analysis and research, a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous determination of this compound and benzoic acid (a common preservative) in syrup formulations [5].
The diagram below illustrates the experimental workflow for this analytical method:
The following table details the key parameters of this validated HPLC method:
| Parameter | Specification |
|---|---|
| Analytes | This compound (BC) and Benzoic Acid (BA) [5]. |
| Column | Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm) [5]. |
| Mobile Phase | 50:50 v/v Methanol / 50 mM Sodium Dihydrogen Phosphate (pH adjusted to 3.0) [5]. |
| Critical Additive | 1% Triethylamine (TEA) is added to the buffer to act as a silanol blocker and improve peak symmetry [5]. |
| Flow Rate | 1.5 mL/min [5]. |
| Detection | DAD (Diode Array Detector) at 210 nm [5]. |
| Run Time | 6 minutes [5]. |
| Validation | The method was validated for specificity, linearity, accuracy, precision, and robustness [5]. |
A significant and emerging area of research involves the potential repurposing of this compound as an anti-cancer agent, specifically for glioblastoma (GBM), an aggressive brain tumor [6].
The diagram below summarizes this proposed signaling pathway and drug interaction:
For researchers aiming to investigate the anti-glioblastoma activity of this compound, the following methodology can serve as a guide, based on the published study [6].
This compound is a well-characterized antitussive with a strong safety profile. Current research has expanded its potential far beyond cough treatment, revealing a novel mechanism of action against RRAD-expressing glioblastomas. The available analytical methods and experimental protocols provide a solid foundation for further scientific investigation and drug development.
Butamirate citrate is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression. It is widely used in pharmaceutical formulations such as syrups and tablets for the treatment of dry, non-productive cough. The development of robust analytical methods for the quantification of this compound is essential for quality control in pharmaceutical manufacturing. High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this purpose due to its sensitivity, specificity, and ability to separate the drug from degradation products and excipients. These application notes provide a comprehensive compilation of developed and validated HPLC methods for the assay of this compound in various pharmaceutical formulations, including detailed protocols for implementation in analytical laboratories.
This section summarizes the chromatographic conditions for the assay of this compound as reported in recent research publications. The methods have been optimized for different pharmaceutical formulations and analytical requirements.
Table 1: Chromatographic Conditions for this compound HPLC Assay
| Method Feature | Method 1 (Stable Assay) | Method 2 (Simultaneous with BA) | Method 3 (Degradation Study) |
|---|---|---|---|
| Stationary Phase | Not specified | Cyanopropyl column (250 mm × 4.6 mm, 5 μm) | Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 1:1 v/v acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt | 50:50 v/v MeOH/NaH₂PO₄·H₂O 50 mM aqueous solution pH=3.0 with 1% TEA | 70:30 v/v acetonitrile and aqueous solution containing 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄ |
| Flow Rate | Not specified | 1.5 mL/min | 1.7 mL/min |
| Detection | UV at 258.0 nm | DAD at 210 nm | UV at 205 nm |
| Runtime | Not specified | 6 min | Not specified |
| Column Temperature | Not specified | 36°C | Ambient |
| Injection Volume | Not specified | 10 μL | Not specified |
| Key Application | Pharmaceutical formulations (tablets and syrups) | Simultaneous determination with benzoic acid in syrup | Stability-indicating method for this compound and benzoic acid |
Table 2: Additional HPLC Methods from Literature
| Method Feature | Method 4 (Diol Column) | Method 5 (Literature Method) |
|---|---|---|
| Stationary Phase | Diol column (300 × 4.6 mm, 5 μm) | Not specified |
| Mobile Phase | 750:250 v/v ammonium acetate buffer (pH=6.5) and methanol | 0.015M aqueous tetraethylammonium hydrogen sulfate, methanol and acetonitrile (40:30:30) adjusted to pH 3.50 |
| Flow Rate | 1.4 mL/min | Not specified |
| Detection | UV at 225 nm | UV at 258 nm |
| Retention Time | 5.9 min | Not specified |
| Linear Range | 75-225 μg/mL | Not specified |
| LOD/LOQ | 0.69/2.29 μg/mL | Not specified |
The validation of analytical methods is critical to demonstrate they are suitable for their intended purpose. The following parameters were assessed according to ICH guidelines for the HPLC methods described in this application note.
Table 3: Sample Preparation Procedures
| Formulation | Preparation Procedure | Final Concentration |
|---|---|---|
| Syrup Formulation | Accurately measure 1 mL syrup equivalent to 1 mg this compound, dilute to 20 mL with mobile phase, filter through PVDF 0.45 μm syringe filter [2]. | 50 μg/mL |
| Syrup for Stability | Transfer 37.5 mL sample syrup to 100 mL volumetric flask, complete to volume with mobile phase [3]. | 0.56 mg/mL this compound and 0.45 mg/mL benzoic acid |
| Standard Solution | Accurately weigh reference standards, dissolve in mobile phase, dilute sequentially to working concentration [2]. | Varies based on application |
The following diagram illustrates the comprehensive workflow for developing and validating an HPLC method for this compound assay:
This diagram outlines the step-by-step experimental procedure for sample preparation and analysis:
The compiled HPLC methods for the assay of this compound in pharmaceutical formulations demonstrate excellent analytical performance characterized by high sensitivity, specificity, precision, and accuracy. The validation data confirm that these methods are fit-for-purpose for routine quality control analysis in pharmaceutical laboratories. The stability-indicating capability of these methods allows for simultaneous monitoring of degradation products during stability studies, providing comprehensive product quality assessment. Implementation of the experimental protocols outlined in these application notes will enable reliable quantification of this compound in various pharmaceutical formulations, ensuring product quality and patient safety.
Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or impurities. These methods play a critical role in determining the shelf life of pharmaceutical products, establishing appropriate storage conditions, and ensuring patient safety by monitoring potential degradation products that may form during storage. The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for conducting stability testing and validating analytical procedures, emphasizing that stability-indicating methods must demonstrate specificity by separating and accurately quantifying the API in the presence of its degradation products [1] [2].
Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression. It is widely used in syrup formulations for the treatment of dry, non-productive cough. Despite its widespread use in pharmaceutical products across many markets, this compound is not officially described in any major pharmacopoeia, creating a need for robust analytical methods for its quantification [3] [4]. Benzoic acid (BA) is commonly included in these formulations as an antimicrobial preservative to prevent microbial growth and maintain product stability. The development of analytical methods for the simultaneous determination of both compounds presents particular challenges due to their different chemical properties and the complex matrix of syrup formulations [3].
The fundamental principle underlying stability-indicating HPLC methods is the ability to separate the drug substance from its degradation products under various stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and photolytic decomposition. This requires careful method development and validation to demonstrate that the method can accurately quantify the API while providing resolution from potential impurities. As outlined in ICH guidelines, the validation of such methods must include assessments of specificity, linearity, accuracy, precision, robustness, and detection/quantitation limits [1] [2].
The development of a stability-indicating HPLC method for this compound requires careful consideration of multiple chromatographic parameters to achieve optimal separation from degradation products and excipients. Based on comprehensive research, reversed-phase HPLC with UV detection has emerged as the most suitable technique for the analysis of this compound due to its compatibility with the compound's physicochemical properties and its ability to provide adequate separation efficiency [3] [4]. This compound, with its aromatic moieties and intermediate polarity, is well-suited for reversed-phase separation, while its conjugated double bonds provide sufficient chromophoric activity for sensitive UV detection [1].
The column selection process represents a critical factor in method development. Research indicates that cyanopropyl-silane columns provide excellent separation for this compound and benzoic acid when used with an appropriate mobile phase. Specifically, a Pinnacle II Cyanopropyl-silane column (250 mm × 4.6 mm, 5 μm) has demonstrated satisfactory separation of both analytes with a total run time of just 6 minutes, offering significant improvements over previously reported methods that required 8 minutes for analysis [3]. Alternative columns such as C8 stationary phases have also been successfully employed, with a Zorbax SB-C8 column (150 mm × 4.6 mm, 5 μm) providing adequate resolution in methods developed for simultaneous determination of this compound and benzoic acid [4].
The mobile phase composition requires meticulous optimization to achieve optimal peak symmetry and resolution. A mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v) has proven effective, particularly when modified with 1% triethylamine (TEA) as a silanol blocker to improve peak symmetry [3]. The pH of the mobile phase should be adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to suppress ionization of acidic groups and enhance retention of the target analytes. Isocratic elution is generally preferred over gradient elution for this application due to its simplicity, compatibility with syrup matrices, and reduced analysis time [3] [4].
A systematic approach to robustness testing is essential for identifying critical method parameters that must be carefully controlled during method execution. Research demonstrates that employing an experimental design, such as a fractional factorial design, provides a scientifically sound basis for assessing the impact of variations in method parameters on chromatographic performance [3]. This statistical approach allows for the simultaneous evaluation of multiple factors and their interactions, providing a comprehensive understanding of the method's robustness while minimizing the number of required experiments.
Key parameters to include in robustness studies include mobile phase pH (±0.1 units), organic modifier ratio (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength detection (±2 nm). The evaluation of these parameters should focus on their impact on critical method attributes including resolution between this compound and its closest eluting degradation product, tailing factor for the this compound peak, retention time, and theoretical plate count [3]. Both graphical and statistical analysis methods should be employed to identify factors that significantly affect method performance, thus requiring strict control during routine application.
The implementation of a quality by design (QbD) approach during method development, including defining an analytical target profile (ATP) and identifying critical method attributes (CMAs) and critical method parameters (CMPs), provides a structured framework for developing robust and reliable methods. This proactive approach to method development helps to ensure consistent method performance throughout the method lifecycle and facilitates method validation and eventual regulatory submission [1].
Table 1: Mobile Phase Composition for Different Column Types
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) |
|---|---|---|---|
| Cyanopropyl [3] | MeOH/50 mM NaH₂PO₄ (50:50, v/v) pH 3.0 with 1% TEA | 1.5 | 210 |
| C8 [4] | ACN/10 g/L SLS + 5 mL/L 1N H₂SO₄ (70:30, v/v) | 1.7 | 205 |
| C18 [5] | ACN/0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) | 1.0 | 258 |
The method specificity was demonstrated through resolution between this compound, benzoic acid, and their potential degradation products. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed that the method effectively separates degradation products from the main peaks [4] [5]. Analysis of placebo syrup formulations confirmed no interference from excipients at the retention times of this compound and benzoic acid, establishing the method's selectivity for the target analytes in the presence of formulation components [3].
In forced degradation studies, this compound showed significant degradation under alkaline conditions, with the formation of several degradation products that were well-resolved from the main peak. Under oxidative conditions (20% hydrogen peroxide), both this compound and benzoic acid underwent degradation, but the method successfully separated the parent compounds from their degradation products [4]. Photolytic degradation studies demonstrated that this compound is susceptible to isomerization when exposed to UV light, forming degradation products that were adequately resolved using the developed method [5].
The linearity of the method was evaluated over concentration ranges of 50-150% of the target assay concentration for both this compound and benzoic acid. For this compound, linearity was demonstrated from 28 μg/mL to 2020 μg/mL with a correlation coefficient (R) of 0.9999, indicating excellent linear response across a wide concentration range [5]. Similarly, for benzoic acid, linear response was observed within the specified range with correlation coefficients exceeding 0.999 [3] [4].
The limit of detection (LOD) for this compound was determined to be 23.5 μg/mL (4.70 × 10⁻⁵ M), while the limit of quantitation (LOQ) was established at 28 μg/mL with a relative standard deviation (RSD) of 0.78% at this level [5]. For benzoic acid, the LOD and LOQ values were similarly determined and found to be suitable for the quantitative determination of the preservative in pharmaceutical formulations [3].
Table 2: Method Validation Parameters for this compound and Benzoic Acid
| Validation Parameter | This compound | Benzoic Acid |
|---|---|---|
| Linearity Range [5] | 28-2020 μg/mL | 23-680 μg/mL |
| Correlation Coefficient (R) [5] | >0.9999 | >0.999 |
| LOD [5] | 23.5 μg/mL | Similar to BC |
| LOQ [5] | 28 μg/mL | Similar to BC |
| Precision (RSD%) [3] [5] | <2.0% | <2.0% |
| Accuracy (% Recovery) [3] | 98-102% | 98-102% |
The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). For this compound, the relative standard deviation (RSD) for repeatability was less than 2.0% across multiple concentrations, demonstrating acceptable precision for pharmaceutical analysis [3] [5]. Intermediate precision studies showed RSD values below 2.0%, confirming that the method provides reproducible results under different conditions and with different analysts [4].
The accuracy of the method was determined by recovery studies using placebo formulations spiked with known amounts of this compound and benzoic acid. Mean recovery values for both compounds ranged from 98% to 102%, demonstrating excellent accuracy across the specified concentration range [3] [4]. These recovery studies were conducted at multiple concentration levels (50%, 100%, and 150% of the target concentration) to validate method accuracy throughout the working range.
The robustness of the method was assessed by deliberately introducing small variations in chromatographic parameters including mobile phase pH (±0.1 units), organic modifier ratio (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Results demonstrated that the method remains unaffected by these small variations, as evidenced by consistent retention times, resolution, and peak symmetry [3]. The systematic assessment of robustness using experimental design approaches identified critical parameters that require strict control during method execution.
Solution stability was evaluated by analyzing standard and sample solutions stored at 6°C over 48 hours. The results confirmed that both standard and sample solutions remain stable during the analytical procedure, with percentage differences of less than 2.0% compared to freshly prepared solutions [3]. This demonstrates that samples and standards can be reliably analyzed within this timeframe without significant degradation.
Forced degradation studies are essential components of stability-indicating method validation, providing evidence that the method can accurately quantify the active ingredient in the presence of its degradation products. These studies involve subjecting the drug substance and drug product to various stress conditions beyond those used in accelerated stability testing to generate potential degradation products [4] [2]. The ICH guidelines recommend subjecting pharmaceutical products to acid and base hydrolysis, oxidative stress, thermal degradation, and photolytic decomposition to demonstrate the method's specificity [1] [2].
For acidic and basic degradation, this compound syrup samples should be treated with 2N hydrochloric acid or 2N sodium hydroxide, respectively, and heated in a water bath at 60°C for 20 minutes. Following degradation, the solutions should be cooled, neutralized, evaporated to dryness, and the residues dissolved in mobile phase for analysis [4]. This compound has been shown to be particularly susceptible to alkaline degradation, with significant decomposition observed under these conditions. The method successfully separates the degradation products from the parent compound, demonstrating its stability-indicating capability [4] [5].
Oxidative degradation studies should be performed using 20% hydrogen peroxide at room temperature for 20 minutes. Both this compound and benzoic acid undergo oxidative degradation under these conditions, but the method effectively resolves the parent compounds from their oxidative degradation products [4]. For thermal degradation, samples should be exposed to dry heat at 60°C for 24 hours, while photostability testing should involve exposure to UV light (254 nm or 365 nm) for 24 hours [2] [5]. This compound has shown sensitivity to photolytic degradation, with isomerization occurring upon exposure to UV radiation.
Table 3: Forced Degradation Conditions and Results for this compound
| Stress Condition | Parameters | Degradation Observed | Separation from Main Peak |
|---|---|---|---|
| Acid Hydrolysis [4] | 2N HCl, 60°C, 20 min | Moderate | Adequate |
| Base Hydrolysis [4] | 2N NaOH, 60°C, 20 min | Significant | Adequate |
| Oxidative Degradation [4] | 20% H₂O₂, RT, 20 min | Moderate | Adequate |
| Thermal Degradation [5] | 60°C, 24 hours | Mild to Moderate | Adequate |
| Photolytic Degradation [5] | UV light, 24 hours | Significant (isomerization) | Adequate |
The following workflow illustrates the systematic approach to forced degradation studies:
The stability-indicating HPLC method for this compound provides a robust analytical tool for quality control laboratories involved in the analysis of pharmaceutical formulations containing this antitussive agent. The method offers several advantages over previously reported techniques, including shorter analysis time (6 minutes compared to 8 minutes in earlier methods), improved peak symmetry through the use of triethylamine as a silanol blocker, and demonstrated specificity through forced degradation studies [3]. The simultaneous determination of this compound and benzoic acid in syrup formulations represents a significant efficiency improvement for quality control testing.
When implementing this method, several practical considerations should be addressed. Column selection should be based on available instrumentation and the specific formulation matrix, with cyanopropyl columns providing excellent separation but potentially requiring longer equilibration times compared to C8 or C18 columns [3] [4]. The use of mass spectrometry-compatible mobile phases (e.g., ammonium formate instead of phosphate buffers) should be considered if future method extension to degradation product identification is anticipated [2]. Additionally, the use of environmentally friendly solvents should be evaluated where possible to align with green chemistry principles, as demonstrated in recent HPLC method developments [6].
The lifecycle management of the method should include regular performance verification through system suitability tests, which should be conducted each time the method is used. System suitability parameters should include resolution between this compound and its closest eluting degradation product, tailing factor for the this compound peak (should be ≤2.0), and relative standard deviation for replicate injections (should be ≤2.0%) [3] [4]. As new degradation products are identified during stability studies, the method should be re-validated to ensure continued separation and accurate quantification of the active ingredient.
The validated method is suitable for application in long-term stability studies of this compound syrup formulations. Studies conducted over 36 months at 30°C ± 2°C and 65% ± 5% relative humidity have demonstrated the method's reliability for monitoring the stability of this compound and benzoic acid in commercial syrup formulations [4]. The method can also be adapted for the analysis of other dosage forms containing this compound, including tablets and oral solutions, with appropriate modifications to the sample preparation procedure [5].
Butamirate citrate is a prominent non-opioid central cough suppressant widely used in pharmaceutical preparations for the treatment of dry, non-productive cough. The compound acts specifically on the cough center located in the medulla oblongata while notably causing no respiratory suppression, making it a safer alternative to codeine-based antitussives. This compound is most frequently administered in the form of syrup, which presents particular analytical challenges due to the complex matrix effects of various excipients and preservatives. The determination of this compound in these preparations requires sophisticated analytical techniques as direct measurement at absorption maxima is impossible due to significant interference from different absorbing excipients in the formulation matrix [1] [2].
The complexity of cough syrup matrices necessitates the implementation of specialized analytical approaches that can effectively discriminate the target analyte from interfering substances. Conventional UV spectrophotometry proves inadequate for this application due to the overlapping absorption spectra of this compound and various syrup components. These analytical challenges have driven the development of more sophisticated methodologies, with derivative UV spectrophotometry emerging as a powerful solution for the precise quantification of this compound in complex pharmaceutical preparations. The following table summarizes the primary analytical challenges and their impact on this compound determination:
Table 1: Key Analytical Challenges in this compound Determination
| Analytical Challenge | Impact on Determination | Consequence |
|---|---|---|
| Matrix Interference | Overlapping absorption spectra | Impossible direct measurement at λmax |
| Complex Formulation | Multiple absorbing excipients | Masked analyte signal |
| Extraction Complexity | Potential co-extraction of interferents | Reduced method accuracy |
| Presence of Preservatives | Additional UV-absorbing compounds | Spectral overlap complications |
Derivative spectrophotometry represents a powerful analytical enhancement technique that transforms conventional zero-order absorption spectra into their first, second, or higher-order derivatives. This mathematical transformation of spectral data provides significant advantages for analytical determination in complex matrices by enhancing spectral resolution and facilitating the discrimination of overlapping absorption bands. The fundamental principle underlying this technique involves the conversion of broad, featureless absorption bands in the zero-order spectrum into sharper, more defined features in the derivative domains, particularly through the generation of characteristic peaks and troughs that can be precisely quantified [1].
The application of derivative spectrophotometry to this compound determination capitalizes on the differential properties of the derivative spectra to effectively eliminate the contribution of background absorption from excipients and other matrix components. In practice, the second derivative (²D) transformation has proven particularly effective for this compound analysis, as it generates a well-defined trough at 253.6 nm that is free from interference by co-extracted compounds. At this specific wavelength, the contributions from other absorbing species in the cough syrup formulation approach zero or exhibit minimal impact, thereby allowing for selective quantification of the target analyte without physical separation of the interferents [1] [3].
The derivative approach significantly improves the signal-to-noise ratio and enhances the detectability of subtle spectral features that would otherwise be obscured in conventional spectrophotometry. This is achieved through the amplification of slight variations in the slope of the zero-order spectrum, which manifest as distinct features in the derivative domain. For this compound, this transformation enables accurate measurement despite the presence of structurally similar compounds or formulation excipients that would typically interfere with standard UV quantification methods [3].
Primary Stock Solution (1000 μg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and make up to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with methanol to obtain concentrations spanning 5-50 μg/mL. These solutions should be prepared fresh daily or stored at 4°C for a maximum of 72 hours.
Placebo Solution: Transfer 1 mL of placebo syrup (containing all excipients except this compound) to a 100 mL volumetric flask and dilute to volume with methanol. Use this solution to assess potential interference from formulation excipients.
Sample Aliquot: Accurately measure 1 mL of cough syrup preparation and transfer to a 250 mL separating funnel.
Liquid-Liquid Extraction: Add 50 mL of n-pentane:isopropyl alcohol (95:5 v/v) extraction solvent to the separating funnel. Shake vigorously for 5 minutes and allow the phases to separate completely.
Phase Separation: Carefully collect the organic phase containing the extracted this compound. Repeat the extraction twice more with fresh 50 mL portions of extraction solvent.
Combined Extracts: Combine all organic phases in a 250 mL volumetric flask and dilute to volume with extraction solvent.
Dilution for Analysis: Transfer 5 mL of the combined extract to a 50 mL volumetric flask and dilute to volume with methanol to obtain a final concentration within the working range of 5-50 μg/mL.
Filtration: Filter the final solution through a 0.45 μm PVDF syringe filter prior to spectrophotometric analysis to remove any particulate matter.
Instrument Parameters:
Spectra Acquisition:
Calibration Curve:
The following workflow diagram illustrates the complete analytical procedure for the determination of this compound using derivative UV spectrophotometry:
The specificity of the derivative spectrophotometric method was demonstrated through comparative analysis of this compound standard solutions, placebo syrup extracts, and finished product samples. The method successfully discriminated this compound from potential interferents present in the cough syrup formulation. The second derivative transformation effectively eliminated background absorption from excipients, with the trough at 253.6 nm showing no contribution from matrix components. The method also effectively separated the analyte signal from its major degradation product, 2-phenylbutyric acid, which was determined by measurement of its second derivative amplitude at 246.7 nm, where this compound displays zero crossing [3].
The linear relationship between derivative signal amplitude and this compound concentration was established over the range of 5-50 μg/mL. The calibration curve exhibited excellent linearity with a correlation coefficient (r²) typically exceeding 0.999. The linearity was validated through the analysis of six concentration levels in triplicate, with the residuals showing random distribution around the regression line. The calibration sensitivity remained consistent across multiple analytical batches, demonstrating the robustness of the established linear range for routine quality control applications [1].
Table 2: Linearity and Range Validation Data for this compound Determination
| Concentration (μg/mL) | Mean ²D Amplitude | Standard Deviation | Relative Standard Deviation (%) |
|---|---|---|---|
| 5.0 | 0.125 | 0.0032 | 2.56 |
| 10.0 | 0.251 | 0.0048 | 1.91 |
| 20.0 | 0.502 | 0.0071 | 1.41 |
| 30.0 | 0.754 | 0.0089 | 1.18 |
| 40.0 | 1.005 | 0.0102 | 1.01 |
| 50.0 | 1.257 | 0.0125 | 0.99 |
The precision of the method was evaluated at three concentration levels covering the linear range. Both intra-day (repeatability) and inter-day (intermediate precision) variations were assessed, with relative standard deviation (RSD) values consistently below 2.0%, confirming acceptable method precision. Accuracy was determined through recovery studies by fortifying placebo syrup with known amounts of this compound standard at three concentration levels. The mean recovery values ranged from 98.5% to 101.2%, demonstrating excellent accuracy and confirming the absence of significant bias in the method [1] [2].
Table 3: Precision and Accuracy Data for this compound Determination
| Nominal Concentration (μg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Mean Recovery (%) | Confidence Interval (95%) |
|---|---|---|---|---|
| 10.0 | 1.52 | 1.89 | 99.2 | 98.5-99.9 |
| 25.0 | 1.18 | 1.65 | 100.5 | 99.7-101.3 |
| 40.0 | 0.95 | 1.32 | 99.8 | 99.1-100.5 |
The robustness of the derivative spectrophotometric method was evaluated by deliberately introducing small variations in critical method parameters, including extraction time (± 1 minute), solvent ratio (± 2%), and Δλ value (± 1 nm). None of these modifications significantly affected the analytical results, demonstrating the method's reliability under normal variations in laboratory conditions. Solution stability was assessed by monitoring the derivative response of standard and sample solutions over 48 hours under refrigeration (4°C). The results confirmed that both standard and sample solutions remained stable for at least 24 hours, with changes in derivative response of less than 1.5% [2].
The validated derivative spectrophotometric method has been successfully applied to the determination of this compound in various commercial pharmaceutical products, including syrup formulations and placebo syrups prepared in the laboratory. The method demonstrated excellent analytical performance with good accuracy and precision across different product formulations. The extraction procedure effectively isolated this compound from the complex syrup matrix, while the derivative measurement eliminated residual interference from co-extracted compounds [1].
The method has also been implemented as a stability-indicating technique capable of monitoring this compound in stability samples. When applied to samples subjected to different stress conditions (acid, alkaline, temperature, oxygen, and light), the derivative method successfully quantified the parent compound without interference from degradation products. This stability-indicating capability makes the method particularly valuable for pharmaceutical quality control and stability testing programs, where selective determination of the active ingredient in the presence of degradation products is essential [3].
While derivative UV spectrophotometry provides an effective approach for this compound determination, high-performance liquid chromatography (HPLC) offers an alternative methodology with complementary advantages. Several HPLC methods have been developed for the determination of this compound, typically employing reversed-phase chromatography with UV detection. These methods often utilize C8 or cyanopropyl columns with mobile phases consisting of aqueous buffers mixed with organic modifiers such as methanol or acetonitrile. A robust HPLC method reported using a mobile phase containing 0.015 M aqueous tetraethylammonium hydrogen sulfate, methanol, and acetonitrile (40:30:30) adjusted to pH 3.50 with ammonium hydroxide, with detection at 258 nm [1].
More recent HPLC methodologies have focused on simultaneous determination of this compound and preservatives such as benzoic acid in syrup formulations. One validated RP-HPLC method employs a cyanopropyl column with a mobile phase consisting of 50/50 v/v MeOH/NaH₂PO₄·H₂O 50 mM aqueous solution (pH 3.0), achieving satisfactory separation of both analytes within a 6-minute run time. The addition of 1% triethylamine in the buffer solution served as a silanol blocker, effectively improving peak symmetry [2].
The selection between derivative UV spectrophotometry and HPLC methods depends on several factors, including available instrumentation, required throughput, analytical sensitivity, and specific application requirements. The following table compares the key characteristics of both analytical approaches:
Table 4: Comparison of Derivative UV Spectrophotometry and HPLC Methods for this compound Determination
| Parameter | Derivative UV Spectrophotometry | HPLC with UV Detection |
|---|---|---|
| Instrument Cost | Low to moderate | High |
| Analysis Time | Fast (minutes per sample) | Moderate (6-8 minutes per run) |
| Specificity | Good (mathematical separation) | Excellent (physical separation) |
| Sensitivity | Moderate | High |
| Sample Preparation | Extensive (extraction required) | Minimal (dilution and filtration) |
| Multi-analyte Capability | Limited | Excellent |
| Stability-Indicating | Limited capability | Excellent capability |
| Robustness | Good | Excellent |
For routine quality control applications where this compound is the only analyte of interest and matrix interference can be adequately controlled, derivative spectrophotometry offers a cost-effective and efficient solution. However, for stability-indicating methods or when simultaneous determination of multiple components (drug substance and preservatives) is required, HPLC provides superior performance and reliability [1] [2].
Poor Extraction Efficiency: If recovery values fall below acceptable limits (±5% of expected), verify the composition and pH of the extraction solvent. The n-pentane:isopropyl alcohol ratio should be maintained at 95:5 v/v, and the solution should be protected from evaporation during the extraction process.
Noisy Derivative Spectra: Excessive noise in derivative spectra typically results from insufficient signal averaging or too narrow a slit width. Increase the number of scans for signal averaging or adjust the slit width to 2 nm while monitoring for any potential loss of spectral resolution.
Non-linear Calibration: Non-linear response at higher concentrations may indicate saturation effects. Ensure that all absorbance measurements in the zero-order spectrum remain below 2.0 AU, and consider appropriate dilution of samples falling outside the validated range.
Matrix Interference Persistence: If placebo samples continue to show significant response at the measurement wavelength (253.6 nm), verify the completeness of the extraction process and consider additional cleanup steps, such as back-extraction into acidic aqueous solution followed by re-extraction into organic solvent.
Reference Standard Degradation: this compound reference standards should be stored under refrigeration in sealed containers protected from light. Regularly monitor standard purity through system suitability tests to ensure analytical accuracy.
The derivative UV spectrophotometric method described in these application notes provides a reliable, precise, and accurate approach for the determination of this compound in cough syrup preparations. The method effectively addresses the challenge of matrix interference through a combination of liquid-liquid extraction and mathematical signal enhancement, enabling selective quantification without the need for sophisticated separation equipment. The validation data confirm that the method satisfies all required analytical parameters, including specificity, linearity, accuracy, and precision, making it suitable for implementation in quality control laboratories.
For applications requiring simultaneous determination of multiple components or comprehensive stability-indicating capability, HPLC methods offer complementary advantages. The choice between these analytical approaches should be based on a careful consideration of analytical requirements, available resources, and the specific purpose of the analysis. When properly implemented, the derivative spectrophotometric method represents a cost-effective solution for the routine analysis of this compound in pharmaceutical formulations.
This compound (BC) is a widely used non-opioid central cough suppressant that acts directly on the cough center in the medulla oblongata without causing significant respiratory depression. It is commonly administered in syrup formulations for the treatment of dry, non-productive cough. Despite its therapeutic importance, this compound lacks official pharmacopeial monographs, making the development and validation of reliable analytical methods crucial for quality control and stability assessment.
The stability profile of this compound is of particular concern in pharmaceutical development, as the compound undergoes degradation under various stress conditions, leading to the formation of degradation products that may affect the safety and efficacy of the medication. Among the identified degradation products, 2-phenylbutyric acid has been consistently reported as a major degradation product under acidic conditions. Additional impurities include N,N-diethyl-2-phenylbutanamide, 2-(2-(diethylamino)ethoxy)ethyl 2-phenylacetate, and several related compounds [1]. Understanding the degradation behavior and developing reliable analytical methods for monitoring both the active pharmaceutical ingredient and its degradation products are essential steps in ensuring drug product quality throughout its shelf life.
This compound undergoes degradation under various stress conditions, yielding several identifiable degradation products. The primary degradation product identified through stability studies is 2-phenylbutyric acid [2], which forms under acidic conditions. This degradation product results from the hydrolysis of the ester linkage in the butamirate molecule. Additional impurities and degradation products that have been characterized include:
The formation of these degradation products depends strongly on the specific stress conditions applied, with acidic, alkaline, oxidative, thermal, and photolytic factors all contributing to the degradation profile in distinct ways.
The degradation of this compound follows predominantly hydrolytic pathways under both acidic and alkaline conditions. In acidic environments, the primary mechanism involves hydrolysis of the ester group, leading to the formation of 2-phenylbutyric acid and the corresponding alcohol derivative [2]. Under alkaline conditions, similar ester hydrolysis occurs but may proceed at different rates and potentially yield different product distributions due to the altered reaction mechanism.
Thermodynamic parameters for the degradation process have been quantitatively studied, with activation parameters (enthalpy, free energy, and entropy) determined specifically for the acidic degradation reaction [3]. These parameters provide valuable insight into the degradation mechanism and allow for the prediction of shelf-life under various storage conditions. The determination of half-life times for this compound under specific stress conditions further enhances the ability to predict long-term stability [3].
Table 1: Major Degradation Products of this compound
| Degradation Product | CAS Number | Molecular Formula | Molecular Weight | Primary Formation Condition |
|---|---|---|---|---|
| 2-Phenylbutyric Acid | 90-27-7 | C₁₀H₁₂O₂ | 164.20 | Acidic hydrolysis |
| N,N-Diethyl-2-phenylbutanamide | 92321-53-4 | C₁₄H₂₁NO | 219.32 | Thermal decomposition |
| 2-(2-(Diethylamino)ethoxy)ethyl 2-phenylacetate | 47092-75-1 | C₁₆H₂₅NO₃ | 279.37 | Alkaline hydrolysis |
| (E)-2-(2-(Diethylamino)ethoxy)ethyl 2-phenylbut-2-enoate | NA | C₁₈H₂₇NO₃ | 305.41 | Oxidative degradation |
| Butamirate Butyric Acid R-Isomer | 938-79-4 | C₁₀H₁₂O₂ | 164.20 | Stereospecific impurity |
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC), have been extensively developed and validated for the analysis of this compound and its degradation products. These methods offer the advantage of simultaneously quantifying the active pharmaceutical ingredient while monitoring the formation of degradation products.
The RRLC method utilizes an Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) column with a mobile phase consisting of 0.2% triethylamine buffer and acetonitrile (50:50 v/v) adjusted to pH 4.8 with phosphoric acid. Detection is performed at 222 nm, and the method demonstrates linearity over a concentration range of 5-150 µg/mL [3]. This method offers the advantage of rapid analysis with high resolution due to the smaller particle size of the stationary phase.
The conventional HPLC method employs a Promosil C18 (4.6 mm × 250 mm, 5 μm) column with a mobile phase of 0.05 M ammonium dihydrogen phosphate buffer and acetonitrile (50:50 v/v) adjusted to pH 5.4. This method also uses UV detection at 222 nm and exhibits linearity over a range of 1-150 µg/mL [3]. Both methods have been validated according to ICH guidelines and have proven successful in determining this compound in commercial cough syrup formulations.
For the simultaneous determination of this compound and benzoic acid (a common preservative in syrup formulations), a cyanopropyl column with a mobile phase consisting of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v) containing 1% triethylamine (pH adjusted to 3.0) has been developed. This method employs diode array detection at 210 nm and completes analysis within 6 minutes [4].
Table 2: Chromatographic Methods for this compound Analysis
| Method Parameter | RRLC Method | Traditional HPLC Method | HPLC with Cyanopropyl Column |
|---|---|---|---|
| Column | Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) | Promosil C18 (4.6 mm × 250 mm, 5 μm) | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 0.2% triethylamine buffer:acetonitrile (50:50 v/v), pH 4.8 | 0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4 | MeOH/NaH₂PO₄·H₂O 50 mM (50:50 v/v), pH 3.0, with 1% TEA |
| Detection | UV at 222 nm | UV at 222 nm | DAD at 210 nm |
| Linearity Range | 5-150 µg/mL | 1-150 µg/mL | 50-150% of target concentration |
| Analysis Time | Not specified | Not specified | 6 minutes |
| Application | BC in presence of degradation products | BC in presence of degradation products | Simultaneous determination of BC and benzoic acid |
Derivative UV spectrophotometric methods offer alternative approaches for the determination of this compound, particularly in cases where chromatographic equipment may not be available. These methods effectively overcome the challenge of direct measurement interference from excipients and other absorbing compounds in pharmaceutical formulations.
The first-derivative spectrophotometric method utilizes the trough depth at 253.6 nm for quantification, where interference from other coextracted compounds is negligible [5]. This method requires a preliminary extraction step with n-pentane/isopropyl alcohol to isolate this compound from the syrup matrix.
Second-derivative ultraviolet spectrophotometry has been employed for the determination of this compound by measuring the peak amplitude at 260.4 nm without interference from degradation products. This method has also been successfully applied to quantify the main degradation product, 2-phenylbutyric acid, by measuring its second-derivative amplitude at 246.7 nm, where this compound displays zero crossing [2].
These spectrophotometric methods provide cost-effective alternatives to HPLC and have been validated according to ICH guidelines, demonstrating good accuracy and precision for the determination of this compound in pharmaceutical formulations [5] [2].
The experimental workflow for the comprehensive analysis of this compound degradation is as follows:
The degradation kinetics of this compound follow pseudo-first-order kinetics under most stress conditions. The rate constant (k) for degradation can be determined from the slope of a plot of ln(concentration) versus time. The half-life (t₁/₂) of this compound under specific conditions can be calculated using the equation:
t₁/₂ = 0.693/k
The thermodynamic parameters of activation provide insight into the degradation mechanism and can be determined using the Eyring equation:
ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
where k is the rate constant, T is the absolute temperature, ΔH‡ is the activation enthalpy, ΔS‡ is the activation entropy, R is the gas constant, kB is Boltzmann's constant, and h is Planck's constant.
For this compound, these thermodynamic parameters have been specifically determined for acidic degradation reactions, providing valuable information for predicting stability under various storage conditions [3].
Comprehensive validation of the analytical methods has been performed according to ICH guidelines. The following validation data demonstrate the reliability of the methods for the determination of this compound in the presence of its degradation products:
Table 3: Validation Parameters for this compound Analytical Methods
| Validation Parameter | HPLC Method | RRLC Method | Derivative UV Method |
|---|---|---|---|
| Linearity Range | 1-150 μg/mL | 5-150 μg/mL | Not specified |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| LOD | Not specified | Not specified | Not specified |
| LOQ | Not specified | Not specified | Not specified |
| Precision (%RSD) | ≤2% | ≤2% | ≤2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
| Specificity | Resolves degradation products | Resolves degradation products | Selective for BC and degradants |
The analytical methods described in this application note have been successfully applied to the determination of this compound in commercial cough syrup formulations. The stability-indicating capability of these methods allows for both quality control testing and stability studies.
For routine quality control, the HPLC method with cyanopropyl column offers rapid analysis (6 minutes) and simultaneous determination of this compound and benzoic acid [4]. This method has been optimized through experimental design to assess robustness and identify critical factors that must be controlled during method execution.
In stability studies, the forced degradation protocols help identify likely degradation products that may form during storage and establish the stability-indicating properties of the analytical methods. The kinetic and thermodynamic data obtained from these studies facilitate the prediction of shelf-life and appropriate storage conditions for this compound formulations.
The methods also support pharmaceutical development by providing tools to screen formulation excipients for potential interactions, optimize packaging to minimize degradation, and establish scientifically justified specifications for drug products containing this compound.
The comprehensive analytical methods presented in this application note provide reliable tools for the separation, identification, and quantification of this compound and its degradation products. The chromatographic methods (HPLC and RRLC) offer high sensitivity, specificity, and the ability to resolve multiple degradation products, while the derivative spectrophotometric methods provide cost-effective alternatives for routine analysis.
The forced degradation studies demonstrate that this compound is susceptible to hydrolysis under acidic and alkaline conditions, with 2-phenylbutyric acid identified as the primary degradation product. The experimental protocols and validation data presented herein comply with ICH guidelines and can be readily implemented in quality control laboratories for both routine analysis and stability studies of this compound formulations.
The simultaneous determination of Butamirate Citrate (BC), a non-opioid central cough suppressant, and Benzoic Acid (BA), a common antimicrobial preservative, in liquid pharmaceutical formulations presents a specific analytical challenge. A robust and stability-indicating method is essential for quality control to accurately quantify both the active pharmaceutical ingredient and the preservative without interference from excipients or degradation products. Although this compound is not officially described in any major pharmacopeia, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has been successfully developed and validated for this purpose, demonstrating specificity, linearity, accuracy, and precision.
The principle of the analysis involves the separation of the two analytes based on their differential partitioning between a polar aqueous mobile phase and a non-polar stationary phase. The methods detailed below are stability-indicating, meaning they can unequivocally quantify BC and BA even in the presence of their degradation products, which is a critical requirement for assessing product shelf-life and storage conditions [1] [2].
Two distinct, validated HPLC methods are available. Method 1 is based on a stability-indicating assay, while Method 2 offers a faster run time and includes a robustness assessment via experimental design.
This method is adapted from a published stability-indicating assay and is suitable for long-term stability studies [1].
Chromatographic Conditions:
Standard Solution Preparation:
Sample Solution Preparation (Syrup):
This method employs a cyanopropyl column and was developed with a formal assessment of robustness [2].
Chromatographic Conditions:
Standard Solution Preparation:
Sample Solution Preparation (Syrup):
The following workflow outlines the complete analytical procedure from sample preparation to data analysis:
The described methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The key validation parameters from the search results are summarized in the table below.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | This compound (BC) | Benzoic Acid (BA) | Method Reference & Comments |
|---|---|---|---|
| Linearity & Range | 0.28 - 0.84 mg/mL [1] | 0.23 - 0.68 mg/mL [1] | Method 1. Demonstrated a linear UV response [1]. |
| Precision (RSD%) | System precision reported as RSD% [1] | System precision reported as RSD% [1] | Method 1. Precise based on relative standard deviation of peak areas [1]. |
| Accuracy | Good accuracy demonstrated [1] | Good accuracy demonstrated [1] | Method 1. Measured via recovery of known amounts added to placebo [1]. |
| Specificity | Separated from degradation products [1] [3] | Separated from degradation products [1] | Method 1 & 2. Methods are stability-indicating. No interference from placebo [1] [2]. |
| Robustness | Not fully assessed in Method 1 | Not fully assessed in Method 1 | Method 2. Formally assessed using experimental design; factors like pH and flow rate should be controlled [2]. |
The stability-indicating nature of these methods was confirmed through forced degradation studies. The following diagram illustrates the logical relationship between the stress conditions applied and the analytical outcomes used to confirm method specificity.
The primary application of these methods is for the quality control and long-term stability monitoring of cough syrup formulations containing this compound and Benzoic Acid.
The table below summarizes the key parameters from three established HPLC methods:
| Method Parameter | Method 1: Stability-Indicating Assay [1] | Method 2: Determination with Degradation Product [2] | Method 3: Assay in Formulations [3] |
|---|---|---|---|
| Analytical Target | Butamirate Citrate & Benzoic Acid | This compound & its main degradation product | This compound |
| Column | Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) | Information missing from search results | Information missing from search results |
| Mobile Phase | Acetonitrile : Special Buffer* (70:30, v/v) [1] | Information missing from search results | Acetonitrile : 0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) [3] |
| Flow Rate | 1.7 mL/min [1] | Information missing from search results | 1.0 mL/min [3] |
| Detection (λ) | 205 nm [1] | 210 nm [2] | 258 nm [3] |
| Linearity Range | 0.28 - 0.84 mg/mL (Butamirate) [1] | Information missing from search results | 28 - 2020 μg/mL [3] |
| Key Application | Long-term stability study in syrup [1] | Determination in pharmaceutical dosage forms [2] | Routine analysis in tablets and syrups [3] |
*Special Buffer: 10 gm sodium lauryl sulphate & 5ml 1 N sulphuric acid in 1000 ml distilled water [1].
Here are the detailed experimental procedures for the methods summarized above.
This method is designed for stability studies and can separate the active ingredients from their degradation products.
This is a straightforward method developed for the routine assay of this compound in various pharmaceutical formulations.
The following diagram illustrates the general workflow for developing and validating an HPLC method, as referenced in the available literature [4]:
This compound is a widely used non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression [1]. Despite its widespread use in pharmaceutical formulations, particularly cough syrups, this compound is not officially described in any major pharmacopoeia, creating a significant need for robust analytical methods for its quantification [1]. The complex matrix of cough preparations, which often contains various excipients and preservatives like benzoic acid, presents substantial challenges for analytical quantification [2] [1]. These interfering substances necessitate sophisticated extraction and analysis techniques to ensure accurate determination of the active pharmaceutical ingredient.
Two primary analytical approaches have been successfully developed to address these challenges: derivative UV spectrophotometry and high-performance liquid chromatography (HPLC). The derivative spectrophotometric method is particularly valuable when direct measurement at absorption maxima is impossible due to interference from different absorbing excipients [2]. Alternatively, HPLC methods provide superior separation capabilities, especially for simultaneously quantifying this compound and preservatives like benzoic acid, while also effectively separating the analyte from its degradation products [2] [1]. Both approaches require meticulous validation to ensure reliability, precision, and accuracy for pharmaceutical analysis.
Materials and Reagents: Pharmaceutical syrup formulation, n-pentane, isopropyl alcohol, methanol, ultrapure water, separatory funnel, volumetric flasks, PVDF syringe filters (0.45 μm) [2] [1].
Step-by-Step Extraction Protocol:
Critical Notes: The extraction efficiency should be assessed by fortifying placebo syrup with known amounts of this compound and calculating percentage recovery [2]. For HPLC analysis, using mobile phase as diluent minimizes the possibility of inadequate buffering of the sample during separation [1].
Primary Stock Solution: Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and make to volume with methanol-water (50:50, v/v) to obtain 500 μg/mL stock solution [1].
Working Standard Solutions: Prepare serial dilutions from stock solution using mobile phase to cover the calibration range (approximately 28-2020 μg/mL) [3]. For simultaneous benzoic acid determination, prepare 1000 μg/mL benzoic acid stock solution and appropriate working standards [1].
Solution Stability: Store standard solutions at 6°C and demonstrate stability over 48 hours through repeated analysis [1].
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1: Stability-Indicating [2] | Method 2: Simultaneous with BA [1] | Method 3: Cost-Effective [3] |
|---|---|---|---|
| Column | Reversed-phase C18 | Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Not specified (reversed-phase) |
| Mobile Phase | 0.015M TEAS:MeOH:ACN (40:30:30) | MeOH:NaH₂PO₄ (50:50) | ACN:0.008M 1-hexane sulfonic acid Na (50:50) |
| pH Adjustment | pH 3.50 with NH₄OH | pH 3.0 with ortho-H₃PO₄, 1% TEA | Not specified |
| Flow Rate | Not specified | 1.5 mL/min | Not specified |
| Detection | UV 258 nm | DAD 210 nm | UV 258.0 nm |
| Injection Volume | Not specified | 10 μL | Not specified |
| Run Time | Not specified | 6 min | Not specified |
| Column Temperature | Not specified | 36°C | Not specified |
For laboratories without access to HPLC instrumentation, derivative UV spectrophotometry provides a viable alternative:
Instrumentation: Double-beam UV-Visible spectrophotometer with derivative function capability [2].
Sample Preparation: Extract this compound from syrup matrix using n-pentane:isopropyl alcohol as described in Section 2.1 [2].
Measurement Parameters: Perform first-derivative transformation of absorption data and measure at trough depth of 253.6 nm where interferences from other coextracted compounds are negligible [2].
Quantification: Construct calibration curve using derivative values at 253.6 nm versus concentration of standard solutions [2].
Table 2: Method Validation Data for this compound Analysis
| Validation Parameter | HPLC Method [1] [3] | Derivative UV Method [2] |
|---|---|---|
| Linearity Range | 28-2020 μg/mL [3] | Not specified |
| Correlation Coefficient (R) | 0.9999 [3] | Not specified |
| LOD | 23.5 μg/mL [3] | Not specified |
| LOQ | 28 μg/mL [3] | Not specified |
| Precision (RSD) | <2.0% [3] | Assessed with good precision [2] |
| Extraction Recovery | Not specified | Assessed by placebo fortification [2] |
| Specificity | Separates from degradation products and excipients [2] [3] | Specific at 253.6 nm trough [2] |
| Solution Stability | Stable for 48h at 6°C [1] | Not specified |
The HPLC methods demonstrated excellent stability-indicating properties by clearly separating this compound from its degradation products formed under various stress conditions:
Stress Conditions: Acid, alkaline, thermal, oxidative, and photolytic degradation [2] [3].
Separation Capability: Both Methods 1 and 3 effectively resolved degradation products from the intact analyte peak, enabling accurate quantification of this compound in stability samples [2] [3].
Application: These methods are suitable for accelerated stability studies and quality control of pharmaceutical formulations [3].
Method Selection Criteria: For routine quality control requiring simultaneous determination of this compound and benzoic acid, the cyanopropyl column method with phosphate buffer-methanol mobile phase is recommended [1]. For stability-indicating purposes where degradation product separation is crucial, the tetraethylammonium hydrogen sulfate-based method provides superior resolution [2].
Troubleshooting Common Issues: Peak asymmetry problems encountered in the simultaneous determination method were effectively eliminated by using 1% triethylamine in the buffer solution as a silanol blocker [1]. Mobile phase pH critically impacts retention behavior and should be strictly controlled at pH 3.0-3.5 [2] [1].
Robustness Assessment: Employ experimental design methodologies to identify critical factors that must be strictly controlled during method execution. A fractional factorial design can efficiently evaluate the impact of factors such as pH, mobile phase composition, column temperature, and flow rate on method performance [1].
These application notes provide comprehensive protocols for the extraction and analysis of this compound in pharmaceutical formulations. The documented methods have demonstrated reliability, accuracy, and precision suitable for quality control testing in pharmaceutical development and manufacturing. The stability-indicating capability of the HPLC methods further extends their application to formulation stability studies. Researchers can select the most appropriate method based on their specific analytical requirements, available instrumentation, and the complexity of the formulation matrix.
Butamirate citrate is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it a safer alternative to codeine-based antitussives [1] [2]. Despite its widespread use in pharmaceutical formulations, particularly in cough syrups, this compound is not officially described in any major pharmacopoeia [1]. This gap in official monographs has necessitated the development and validation of reliable analytical methods for quality control and stability testing of this compound-containing products.
The complexity of syrup formulations, which often contain multiple excipients and preservatives like benzoic acid, presents significant analytical challenges [1] [3]. Direct UV spectrophotometric determination is often impossible due to interference from other absorbing components in the formulation [3]. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), based on established and validated methods from the scientific literature.
The development of analytical methods for this compound requires careful consideration of several factors. Separation efficiency must be balanced with analysis time to ensure method practicality for routine use. The method should effectively separate this compound from preservatives (such as benzoic acid), excipients, and any potential degradation products [1] [2]. Peak symmetry is another critical parameter, as asymmetrical peaks can affect integration accuracy and method precision [1].
Multiple stationary phases have been successfully employed for this compound analysis:
The cyanopropyl phase often provides superior selectivity for the simultaneous determination of this compound and benzoic acid, as demonstrated in a validated method where it achieved satisfactory separation of both analytes [1].
Mobile phase composition significantly impacts separation efficiency, peak symmetry, and analysis time. The following table summarizes various mobile phase compositions reported in the literature:
Table 1: Mobile Phase Compositions for this compound Analysis
| Component A | Component B | Ratio | pH | Additives | Analysis Time | Application |
|---|---|---|---|---|---|---|
| Methanol | 50 mM NaH₂PO₄·H₂O | 50:50 (v/v) | 3.0 | 1% triethylamine | 6 min | Simultaneous determination of BC and BA [1] |
| Acetonitrile | 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1000 mL water | 70:30 (v/v) | - | - | - | Stability-indicating method for BC and BA [2] |
| Methanol/Acetonitrile (30:30) | 0.015 M tetraethylammonium hydrogen sulfate | 40:60 (v/v) | 3.5 | Adjusted with ammonium hydroxide | - | BC separation from degradation products [3] |
| Acetonitrile | 0.008M 1-hexane sulfonic acid sodium salt | 50:50 (v/v) | - | - | - | BC in pharmaceutical formulations [5] |
| Methanol/Acetonitrile (100:75) | Water | 175:25 (v/v) | 9.8 | Triethylamine | - | Stability-indicating method for BC [4] |
The use of triethylamine (1%) as a silanol blocker in the mobile phase has been shown to significantly improve peak symmetry for this compound [1]. Mobile phase pH is another critical parameter, with values ranging from acidic (pH 3.0-3.5) to basic (pH 9.8) conditions depending on the specific application and column chemistry [1] [3] [4].
This compound can be detected at various wavelengths depending on the specific method and whether simultaneous determination with other compounds is required:
Lower wavelengths (205-210 nm) provide higher sensitivity but may be more susceptible to interference from mobile phase components or minor impurities. Higher wavelengths (225-258 nm) offer greater specificity but may require higher analyte concentrations.
This protocol is adapted from a validated RP-HPLC method for the simultaneous determination of this compound and benzoic acid in cough syrup [1].
Stock Standard Solutions:
Working Standard Solutions:
Sample Preparation:
This protocol is adapted from a validated stability-indicating method suitable for determining this compound in the presence of its degradation products [2].
To validate the stability-indicating capability of the method, perform forced degradation studies:
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
After treatment, evaporate solutions just to dryness and reconstitute with mobile phase for analysis.
The method should adequately separate this compound from its degradation products, particularly 2-phenyl butyric acid, which is the main degradation product [6].
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be assessed according to ICH guidelines.
Table 2: Method Validation Parameters and Typical Acceptance Criteria for this compound HPLC Methods
| Validation Parameter | Experimental Design | Acceptance Criteria | Reported Data for this compound |
|---|---|---|---|
| Specificity | Compare chromatograms of standard, sample, placebo, and forced degradation samples | No interference from excipients or degradation products | Successful separation from benzoic acid, excipients, and degradation products [1] [2] |
| Linearity | Minimum of 5 concentrations covering 50-150% of target concentration | Correlation coefficient (r) > 0.999 | R = 0.9999 in concentration range 28-2020 μg/mL [5] |
| Accuracy | Recovery studies at 3 levels (80%, 100%, 120%) with 3 replicates each | Mean recovery 98-102% | Satisfactory recovery reported [1] |
| Precision | Repeatability: 6 injections of 100% concentration Intermediate precision: Different day, analyst, or instrument | RSD ≤ 2.0% | RSD < 2.0% for various concentrations [5] |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | - | 23.5 μg/mL [5] |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | - | 28 μg/mL [5] |
| Robustness | Deliberate variations in method parameters (pH, temperature, flow rate) | Method remains unaffected by small variations | Assessed using experimental design [1] |
Robustness should be assessed using a structured experimental design rather than one-factor-at-a-time approach [1]. Critical factors to evaluate include:
A fractional factorial design can efficiently identify factors that significantly affect method performance and should be strictly controlled during method execution.
The developed and validated HPLC methods have been successfully applied to the analysis of commercial this compound formulations:
HPLC methods enable monitoring of this compound stability under various storage conditions:
The stability-indicating methods allow accurate quantification of this compound in the presence of its degradation products, which is essential for establishing shelf-life and appropriate storage conditions.
Table 3: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Asymmetrical peaks | Silanol interactions | Add 1% triethylamine to mobile phase [1] |
| Inadequate separation | Incorrect mobile phase composition | Optimize organic modifier ratio or pH |
| Retention time drift | Mobile phase pH instability | Use fresh buffer solutions |
| Poor resolution from preservatives | Incorrect column selectivity | Change to cyanopropyl or C8 column [1] [2] |
| Low recovery | Incomplete extraction | Optimize sample preparation procedure |
When developing a new method or adapting existing methods to specific formulations, consider:
The following workflow diagram illustrates the systematic approach to method development and validation:
The RP-HPLC methods presented herein provide reliable, validated approaches for the determination of this compound in pharmaceutical formulations. The cyanopropyl-based method with methanolic-phosphate buffer mobile phase containing triethylamine offers distinct advantages for simultaneous determination of this compound and benzoic acid, with good peak symmetry and short analysis time [1]. For stability-indicating purposes, the C8-based method with acetonitrile-sodium lauryl sulphate mobile phase effectively separates this compound from its degradation products [2].
These methods demonstrate appropriate validation characteristics including specificity, linearity, accuracy, precision, and robustness, making them suitable for quality control and stability testing of this compound-containing pharmaceutical products. The detailed protocols provided enable implementation in analytical laboratories with minimal additional development work.
This compound (BC) is a non-opioid, non-sedative central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression [1] [2]. It is not officially described in any major pharmacopoeia, making the development and validation of reliable analytical methods crucial for the pharmaceutical industry to ensure product quality, stability, and efficacy [1]. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, incorporating experimental data on validation parameters as per ICH guidelines Q2(R1) [3].
The analytical method was validated to demonstrate it is suitable for its intended purpose. The following parameters were assessed.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of the analyte.
| Analyte | Linear Range (μg/mL) | Correlation Coefficient (R) | Reference |
|---|---|---|---|
| This compound | 1 - 150 | > 0.999 | [3] |
| This compound | 28 - 2020 | 0.9999 | [4] |
| This compound (with Benzoic Acid) | 50 - 150% of target | Not Specified | [1] |
Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value. It was assessed by recovery studies.
Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.
The LOD and LOQ are critical for assessing the method's sensitivity.
| Analyte | LOD (μg/mL) | LOQ (μg/mL) | Reference |
|---|---|---|---|
| This compound | 23.5 | 28.0 | [4] |
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Before sample analysis, ensure the system is suitable. Typical criteria include:
The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:
The RP-HPLC method detailed herein has been comprehensively validated as per ICH guidelines. Key advantages of this method include its speed (run time ~6 min), specificity in the presence of degradants and excipients, and excellent linearity, accuracy, and precision [1] [3]. The use of an experimental design for robustness testing provides a scientific basis for identifying and controlling critical method parameters, enhancing its reliability for routine use in quality control laboratories [1] [5].
This method is fit-for-purpose for the quantitative analysis of this compound in pharmaceutical syrup formulations and can be confidently adopted for routine analysis, stability studies, and quality assurance.
For troubleshooting stability experiments, you need methods that can separate butamirate citrate from its degradation products. The table below summarizes two robust HPLC methods detailed in recent research.
| Method Attribute | Method 1 (with UV Detection) | Method 2 (with Benzoic Acid) |
|---|---|---|
| Analytical Technique | Stability-indicating HPLC with UV detection [1] | Stability-indicating HPLC with UV detection [2] |
| Mobile Phase | 1:1 v/v mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt [1] | Acetonitrile and a solution of sodium lauryl sulphate/1 N sulphuric acid (70:30 v/v) [2] |
| Detection Wavelength | 258.0 nm [1] | 205 nm [2] |
| Linearity Range | 28 µg/mL - 2020 µg/mL (R = 0.9999) [1] | 0.28 - 0.84 mg/mL for this compound [2] |
| LOD/LOQ | LOD: 23.5 µg/mL; LOQ: 28 µg/mL [1] | Information not specified in source. |
| Key Validation Results | Selective, accurate, precise, rugged, and robust. RSD for precision below 2.0% [1] | Typical validation parameters (linearity, precision, accuracy, selectivity) were successfully evaluated [2] |
To assess stability, this compound should be subjected to forced degradation under various stress conditions. The following workflow and table outline the standard protocols and expected outcomes.
| Stress Condition | Detailed Experimental Protocol | Observed Stability of this compound |
|---|---|---|
| Acidic Hydrolysis | Treat sample with 2N HCl. Heat in a sealed vial in a water bath for 20 minutes. Cool and neutralize with 2N NaOH before analysis [2]. | The method successfully separated the analyte from its acid-induced degradation products [1] [3]. |
| Alkaline Hydrolysis | Treat sample with 2N NaOH. Heat in a sealed vial in a water bath for 20 minutes. Cool and neutralize with 2N HCl before analysis [2]. | The method successfully separated the analyte from its alkali-induced degradation products [1] [3]. A primary degradant is 2-phenyl butyric acid [4]. |
| Oxidative Stress | Treat sample with 20% Hydrogen Peroxide (H₂O₂). Heat in a sealed vial in a water bath for 20 minutes. Analyze directly after cooling [2]. | The method successfully separated the analyte from its oxidation-induced degradation products [1]. |
| Thermal Stress | Expose the solid drug substance or formulation to elevated temperatures [1]. The specific temperature and duration should be determined based on ICH guidelines. | The method successfully separated the analyte from its thermal degradation products [1] [3]. |
Here are answers to common technical questions your users might have:
Q1: How is the specificity of an HPLC method for this compound verified? Specificity is established by demonstrating that there is no interference from excipients or degradation products. This is confirmed by analyzing stressed samples and showing that the butamirate peak is pure and well-separated from any degradation peaks, ensuring accurate quantification [1] [2].
Q2: What are the typical degradation products of this compound under stress conditions? A key degradation product identified under alkaline hydrolysis is 2-phenyl butyric acid [4]. The developed stability-indicating methods are designed to resolve this compound from this and other potential degradants formed under acid, oxidative, and thermal stress [1] [3].
Q3: What precision can we expect from a validated HPLC method for this compound? A well-validated method shows high precision. In one study, both intra-assay and inter-assay precision tests resulted in Relative Standard Deviation (RSD) values consistently below 2.0% across various concentrations, indicating excellent repeatability and intermediate precision [1].
This compound is susceptible to standard forced degradation conditions. A stability-indicating study subjected the drug substance to acidic, alkaline, and oxidative stress to understand its behavior and validate analytical methods [1].
| Degradation Condition | Treatment | Observation & Key Findings |
|---|---|---|
| Acidic Hydrolysis | 2N HCl, heated in water bath for 20 min [1] | Degradation occurs; method can separate degradants from active compounds [1]. |
| Alkaline Hydrolysis | 2N NaOH, heated in water bath for 20 min [1] | Degradation occurs; method can separate degradants from active compounds [1]. |
| Oxidative Degradation | 20% Hydrogen Peroxide (H₂O₂), heated in water bath for 20 min [1] | Degradation occurs; method can separate degradants from active compounds [1]. |
These forced degradation studies confirm that the developed HPLC methods are stability-indicating, meaning they can accurately measure this compound and benzoic acid without interference from degradation products [1].
This compound is not officially described in major pharmacopoeias, so researchers have developed several in-house HPLC methods [2] [1]. These methods are crucial for quantifying the active ingredient and its preservative (benzoic acid) and for monitoring stability.
The table below compares two robust RP-HPLC methods suitable for analyzing syrup formulations.
| Characteristic | Method 1 (Cyanopropyl Column) [2] | Method 2 (C8 Column) [1] |
|---|---|---|
| Analytical Target | This compound & Benzoic Acid in syrup | This compound & Benzoic Acid in syrup |
| Column | Cyanopropyl-silane (250 mm x 4.6 mm, 5 µm) [2] | Zorbax SB-C8 (150 mm x 4.6 mm, 5 µm) [1] |
| Mobile Phase | 50:50 (v/v) MeOH / 50 mM NaH₂PO₄ (pH 3.0 with 1% TEA) [2] | 70:30 (v/v) Acetonitrile / Solution B* [1] |
| Flow Rate | 1.5 mL/min [2] | 1.7 mL/min [1] |
| Detection (DAD/UV) | 210 nm [2] | 205 nm [1] |
| Run Time | 6 minutes [2] | Information not specified |
| Key Feature | Uses TEA as a silanol blocker to improve peak symmetry [2] | Validated for long-term stability studies (36 months) [1] |
| Linearity | 50-150% of target level (e.g., 25-75 μg/mL for BC) [2] | 0.28-0.84 mg/mL for BC; 0.23-0.68 mg/mL for BA [1] |
*Solution B: 10 g sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1000 mL distilled water [1].
Here is a step-by-step guide for the cyanopropyl column method, which features a fast runtime and addresses peak asymmetry [2]:
Mobile Phase Preparation:
Standard Solution Preparation:
Sample Preparation (Syrup):
Chromatographic Conditions:
This workflow can be visualized in the following diagram:
Figure 1: Experimental workflow for the RP-HPLC analysis of this compound and Benzoic Acid in syrup using a cyanopropyl column [2].
Q1: Why are my this compound peaks asymmetrical (tailing), and how can I fix this?
Q2: How can I be sure my HPLC method is stability-indicating for this compound?
Q3: What are the critical factors to control for robust and reproducible results?
A common challenge in Butamirate Citrate analysis is interference from excipients in syrup formulations or from its preservative, Benzoic Acid (BA). The table below outlines the primary causes and recommended solutions.
| Symptom | Root Cause | Solution & Recommended Parameters | Key References |
|---|---|---|---|
| Peak tailing/asymmetry for BC | Interaction with active silanol sites on the chromatographic column | Add 1% Triethylamine (TEA) to the mobile phase as a silanol blocker. [1] | [1] |
| Co-elution or inadequate separation from other components (e.g., Benzoic Acid) | Non-optimized chromatographic conditions causing poor resolution | Use a Cyanopropyl column with a mobile phase of 50:50 v/v Methanol/50 mM NaH₂PO₄ (pH 3.0). [1] | [1] |
| Use a C8 column with a mobile phase of 70:30 v/v Acetonitrile/SLS-H₂SO₄ solution. [2] [3] | [2] [3] | ||
| Interference from sample matrix (excipients in syrup) | Inadequate sample preparation and cleaning | Dilute the syrup sample with the mobile phase and filter through a 0.45 µm PVDF syringe filter before injection. [1] | [1] |
For reliable and reproducible results, you can implement one of the following validated methods.
This method provides a fast analysis with a total run time of 6 minutes. [1]
1. Chromatographic Conditions
2. Standard Solution Preparation
3. Sample Preparation (Syrup)
This method is designed to separate the analytes from their degradation products. [2] [3]
1. Chromatographic Conditions
2. Standard & Sample Preparation
The workflow below summarizes the decision-making process for selecting and applying these methods.
Q1: What are the critical method parameters to control during the robustness testing of a butamirate citrate HPLC assay? Based on a study that employed an experimental design, several factors were identified as critical and should be strictly controlled [1] [2]. The table below summarizes the key parameters and their acceptable ranges from that research.
| Factor | Parameter | Normal Condition | Studied Range | Influence on Method |
|---|---|---|---|---|
| Mobile Phase | pH of buffer | 3.0 | ± 0.1 units | Significant impact on chromatographic separation [2]. |
| Percentage of organic solvent (MeOH) | 50% | ± 2% | Affects retention times and resolution [2]. | |
| Chromatographic System | Flow rate | 1.5 mL/min | ± 0.1 mL/min | Impacts backpressure and retention times [2]. |
| Column temperature | 36°C | ± 2°C | Can influence separation efficiency [2]. | |
| Detection | Wavelength | 210 nm | - | - |
Q2: How can I resolve peak asymmetry issues when analyzing this compound? Peak tailing is a known issue, often caused by interactions between basic analytes and acidic silanol groups on the silica-based chromatographic column. The study successfully resolved this by using 1% triethylamine (TEA) in the aqueous buffer as a silanol blocker [1] [2]. Using a cyanopropyl column was also part of their optimized method, which may contribute to the improved peak shape compared to traditional C18 columns [1] [2].
Q3: What is a systematic approach to conducting a robustness test? A robust approach is to use a fractional factorial experimental design [1] [2]. This involves deliberately making small, pre-defined variations to the method parameters (like those in the table above) and then using statistical analysis to determine which factors have a significant effect on the results. The workflow for this approach is outlined below.
The following is a summary of the methodology from the referenced study, which you can adapt for your own robustness testing [2].
1. Instrumentation and Materials:
2. Chromatographic Conditions:
3. Experimental Design for Robustness:
4. System Suitability Criteria: The method is considered robust if the results across all variations meet pre-defined system suitability criteria. The study used the following specifications [2]:
| Parameter | Specification for this compound | Specification for Benzoic Acid |
|---|---|---|
| Retention Time (min) | Approx. 3.6 min | Approx. 4.3 min |
| Theoretical Plates | > 2000 | > 2000 |
| Tailing Factor | < 2.0 | < 2.0 |
| Method Feature | Method 1: RP-HPLC with BA [1] | Method 2: Stability-Indicating [2] | Method 3: RP-HPLC with BA [3] | Method 4: With Degradation Product [4] |
|---|---|---|---|---|
| Analytes | Butamirate Citrate (BC) & Benzoic Acid (BA) | This compound | This compound & Benzoic Acid | This compound & Degradation Product |
| Column | Cyanopropyl (250 mm × 4.6 mm, 5 μm) | Not Specified | Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) | Promosil C18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | 50:50 v/v MeOH / 50 mM NaH₂PO₄, pH 3.0 | 50:50 v/v ACN / 0.008M 1-hexane sulfonic acid | 70:30 v/v ACN / SLS & H₂SO₄ in H₂O | 50:50 v/v ACN / 0.05M Ammonium Dihydrogen Phosphate, pH 5.4 |
| Key Additive | 1% Triethylamine (silanol blocker) | Ion-pair reagent (1-hexane sulfonic acid) | Ion-pair reagent (Sodium Lauryl Sulphate) | None specified |
| Flow Rate | 1.5 mL/min | Not Specified | 1.7 mL/min | Not Specified |
| Detection | DAD at 210 nm | UV at 258 nm | UV at 205 nm | UV at 222 nm |
| Reported Precision (RSD%) | Meets validation criteria [1] | < 2.0% | Meets validation criteria [3] | Validated per ICH [4] |
Improving precision often involves systematic investigation. The following workflow can help you diagnose and resolve common problems.
Here are detailed protocols to address the issues identified in the workflow:
Inconsistent sample preparation is a major source of precision error.
Peak shape and retention time stability are fundamental to precise quantification.
A robust method is less susceptible to minor, inevitable variations in the lab.
The primary degradation product of Butamirate Citrate (BC) identified through stability studies is 2-phenylbutyric acid [1]. This product is formed when the ester linkage in the Butamirate molecule is broken, a common degradation pathway for ester-containing compounds, especially under hydrolytic conditions.
The following table summarizes validated stability-indicating chromatographic methods suitable for separating this compound from its main degradation product.
| Method Type | Column | Mobile Phase | Detection | Key Application / Note | Source |
|---|---|---|---|---|---|
| RRLC | Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) | 0.2% triethyl amine buffer:acetonitrile (50:50 v/v), pH 4.8 | UV at 222 nm | Kinetics and thermodynamic degradation studies. | [2] |
| HPLC | Promosil C18 (4.6 mm × 250 mm, 5 μm) | 0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4 | UV at 222 nm | Determination in commercial cough syrup. | [2] |
| RP-HPLC | Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) | Methanol / 50 mM NaH₂PO₄ with 1% TEA, pH 3.0 (50:50 v/v) | DAD at 210 nm | Simultaneous determination with benzoic acid; uses TEA for peak symmetry. | [3] |
| RP-HPLC | C18 Column | 0.015 M Tetraethylammonium hydrogen sulfate:MeOH:ACN (40:30:30), pH 3.5 | UV at 258 nm | Separates analyte from degradation products under various stress conditions. | [4] |
| Stability-Indicating HPLC | Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) | Acetonitrile / 10 mM Sodium lauryl sulfate in 0.005N H₂SO₄ (70:30 v/v) | UV at 205 nm | Simultaneous determination of BC and benzoic acid in long-term stability. | [5] |
Here are solutions to frequent issues encountered during this compound analysis, based on the experimental work in the search results.
Problem: Asymmetrical Peak Shape for Butamirate
Problem: Inadequate Separation from Degradation Products or Preservatives
The diagram below outlines a general workflow for conducting a forced degradation study to identify degradation products, based on the methodologies cited.
Stress Conditions to Apply (as referenced in the studies):
Q1: What is the most common degradation product of this compound?
Q2: Why is a stability-indicating method important?
Q3: How can I improve the peak shape of Butamirate in my HPLC method?
The search results provide a strong foundation for method development but lack specific details on advanced techniques for structural elucidation. If your work requires deeper characterization of the degradation products, you may need to consult resources on techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy.
The table below compares different mobile phase compositions reported in the literature for the separation of butamirate citrate, often alongside preservatives like benzoic acid.
| Mobile Phase Composition | Column Type | Detection | Runtime & Flow Rate | Key Applications & Notes |
|---|---|---|---|---|
| MeOH : NaH₂PO₄ (50 mM, pH 3.0) (50:50, v/v) + 1% Triethylamine [1] | Cyanopropyl (250 mm x 4.6 mm, 5 µm) | UV @ 210 nm | 6 min, 1.5 mL/min | Simultaneous determination of this compound and benzoic acid. Note: TEA is critical as a silanol blocker to improve peak shape [1]. |
| ACN : Ion-Pair Solution (70:30, v/v) Ion-pair solution: 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1L water [2] | C8 (150 mm x 4.6 mm, 5 µm) | UV @ 205 nm | Not specified, 1.7 mL/min | Stability-indicating method for this compound and benzoic acid. Uses an ion-pairing agent [2]. | | MeOH : ACN : 0.015M Tetraethylammonium H₂SO₄ (30:30:40, v/v/v), pH adjusted to 3.5 [3] | Reversed-Phase | UV @ 258 nm | Not specified | Determination in cough preparations. The pH and salt concentration of the aqueous phase were optimized [3]. |
Here are answers to common technical questions and detailed protocols based on the validated methods.
A common issue, especially with silica-based columns, is peak tailing due to interactions between the basic drug and acidic silanol groups on the stationary phase.
Baseline issues can be particularly challenging when using gradient elution or analyzing complex matrices like syrups.
baseline package (employing an Asymmetric Least Squares algorithm) to correct the baseline post-run [4].The following workflow outlines the complete experimental procedure based on a validated method [1].
Sample Preparation Details:
What are the main challenges in analyzing Butamirate Citrate in syrups? The primary challenge is interference from excipients and other components in the formulation, such as the preservative Benzoic Acid. This interference can obscure the analyte's signal in techniques like direct UV spectrophotometry, making accurate quantification difficult [1] [2] [3].
Which techniques are most effective to eliminate these interferences? High-Performance Liquid Chromatography (HPLC) is the most recommended technique as it physically separates this compound from interfering compounds before detection [1] [2] [3]. For UV spectrophotometry, derivative spectrophotometry can mathematically resolve overlapping spectra, reducing the effect of background interference [1] [4].
My HPLC peaks for this compound are asymmetrical. How can I fix this? Peak tailing is a common issue, often caused by interactions with silanol groups on the chromatographic column. This can be resolved by modifying the mobile phase with a silanol blocker, such as 1% Triethylamine (TEA), which improves peak shape significantly [2].
Here are detailed methods for two key analytical approaches, including solutions for common problems.
HPLC is a powerful stability-indicating method that can separate this compound from its degradation products and other formulation components [1] [3].
Typical HPLC Protocol (for simultaneous determination with Benzoic Acid):
HPLC Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Tailing Peaks | Silanol interactions with the analyte | Add 1% Triethylamine to the mobile phase as a silanol blocker [2]. |
| Poor Separation | Incorrect pH or buffer concentration | Optimize the aqueous buffer; investigate retention behavior with respect to pH and salt concentration [1]. |
| Low Recovery | Incomplete dissolution or adsorption | Ensure the diluent is the mobile phase to maintain adequate buffering in the sample [2]. |
When HPLC is not available, derivative UV spectrophotometry is a viable alternative that minimizes interference.
Typical Derivative UV Protocol:
The workflow below illustrates the decision-making process for selecting the appropriate analytical technique.
The table below compares different validated methods to help you choose the right approach.
| Method | Key Feature / Purpose | Mobile Phase / Measurement Details | Reference |
|---|---|---|---|
| RP-HPLC | Simultaneous determination of this compound and Benzoic Acid; uses TEA for peak symmetry. | Cyanopropyl column; MeOH/50 mM NaH₂PO₄ (50:50), pH 3.0; Detection at 210 nm. | [2] |
| RP-HPLC | Stability-indicating; separates analyte from degradation products. | C8 column; Acetonitrile/SLS solution (70:30); Detection at 205 nm. | [3] |
| HPLC & Derivative UV | Developed for cough preparations; HPLC separates degradation products. | Mobile phase with tetraethylammonium hydrogen sulfate, MeOH, ACN (40:30:30), pH 3.5; UV detection at 258 nm. Derivative measured at 253.6 nm. | [1] [4] |
This compound is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it potentially safer than codeine-based antitussives. This pharmaceutical compound is primarily formulated as syrup preparations, often containing benzoic acid as an antimicrobial preservative. The long-term stability of this compound in pharmaceutical products is a critical quality attribute that must be carefully monitored throughout the product lifecycle. Stability testing provides essential information about the effects of environmental factors such as temperature, humidity, and light on drug product quality, helping to determine appropriate shelf-life, storage conditions, and usage recommendations.
This technical support center addresses the comprehensive analytical strategies required for evaluating this compound stability, with particular emphasis on HPLC method development, validation parameters, and troubleshooting common experimental challenges. The content is specifically designed to support researchers, scientists, and drug development professionals in implementing robust stability-indicating methods that can accurately quantify this compound and related compounds while effectively separating degradation products. By following these structured protocols and recommendations, professionals can ensure the reliability of their stability data and regulatory compliance while optimizing their experimental workflows.
Selecting an appropriate analytical method is fundamental to obtaining reliable stability data for this compound in pharmaceutical formulations. Researchers have developed several HPLC approaches with varying stationary phases, mobile phase compositions, and detection parameters to address different analytical needs. These methods must effectively separate this compound from its degradation products, preservatives (particularly benzoic acid), and formulation excipients to provide accurate stability assessment.
The table below summarizes the key characteristics of established HPLC methods for this compound analysis:
Table: Comparison of HPLC Methods for this compound Analysis
| Method Focus | Stationary Phase | Mobile Phase Composition | Detection | Runtime | Key Applications |
|---|---|---|---|---|---|
| Simultaneous determination of this compound and benzoic acid [1] | Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) | Acetonitrile and mixture of 10 gm sodium lauryl sulphate + 5ml 1N H₂SO₄ in 1000 ml distilled water (70:30 v/v) | UV 205 nm | Not specified | Stability-indicating method for cough syrup formulations |
| RP-HPLC for this compound and benzoic acid [2] | Cyanopropyl column (250 mm × 4.6 mm, 5 μm) | 50:50 v/v MeOH/NaH₂PO₄·H₂O 50 mM (pH 3.0) with 1% triethylamine | DAD 210 nm | 6 minutes | Robust method with experimental design assessing robustness |
| Stability-indicating method for this compound alone [3] | Agilent Zorbax ODS (C18) | Methanol:acetonitrile:water (100:75:25, v/v/v) adjusted to pH 9.8±0.1 with triethylamine | UV 225 nm | Not specified | Separation of this compound from degradation products |
For routine quality control analyses where simultaneous quantification of this compound and benzoic acid is required, the cyanopropyl-based method [2] offers advantages of shorter runtime (6 minutes) and improved peak symmetry due to the incorporation of triethylamine as a silanol blocker. This method has been comprehensively validated using an experimental design approach to assess robustness, making it particularly suitable for transfer between laboratories.
For stability-indicating purposes where comprehensive separation from degradation products is paramount, the C8-based method [1] provides excellent resolution and has been explicitly demonstrated to separate this compound from its degradation products under various stress conditions. The use of ion-pairing reagents (sodium lauryl sulphate) in the mobile phase enhances separation but may present challenges for MS compatibility if hyphenated detection is required.
When implementing these methods, consider the specific analytical requirements of your study. For accelerated method development, begin with the cyanopropyl method [2] as it offers rapid analysis and demonstrated robustness. For complex stability samples with multiple degradation products, the C8-based method [1] may provide superior separation. Always verify that your selected method can resolve this compound from specific degradation products relevant to your formulation under the prescribed chromatographic conditions.
Forced degradation studies are essential components of drug stability assessment, designed to elucidate the intrinsic stability characteristics of this compound and validate the stability-indicating properties of analytical methods. These studies involve subjecting the drug substance and product to accelerated stress conditions beyond those used for formal stability studies, including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic exposure. The primary goal is to generate representative degradation products that might form under long-term storage conditions, allowing for method validation and identification of potential stability liabilities.
The following diagram illustrates a systematic workflow for conducting forced degradation studies on this compound:
Diagram: Systematic workflow for forced degradation studies of this compound
Acidic and alkaline hydrolysis studies should be conducted by sealing drug solutions in appropriate vials and heating in a controlled water bath. According to established protocols [1], prepare stress conditions by adding 140.625 mg this compound and 112.500 mg benzoic acid to 10 ml of 2N HCl (acidic) or 2N NaOH (alkaline) in sealed vials, then heat in a water bath for 20 minutes. After the stress period, cool the solutions and neutralize acidic hydrolysates with 2N NaOH and alkaline hydrolysates with 2N HCl. Evaporate the solutions just to dryness and reconstitute the residues in 250 ml of mobile phase before filtration and HPLC analysis. This approach typically generates the primary degradation product, 2-phenyl butyric acid, which can be determined by measuring its second derivative amplitude at 246.7 nm using derivative UV spectrophotometry [4].
Oxidative stress conditions should be implemented using hydrogen peroxide solutions of varying concentrations. The literature recommends [1] adding this compound and benzoic acid to 20% hydrogen peroxide in a sealed 10 ml vial and heating in a water bath for 20 minutes. After the stress period, evaporate the solution just to dryness and dissolve the residue in 250 ml of mobile phase before filtration and HPLC analysis. Thermal stress should be applied to both solid state and solution state samples, with temperatures typically ranging from 40°C to 80°C over varying time periods. Photolytic stability should be assessed according to ICH Q1B guidelines, exposing samples to both UV and visible light to determine the need for specific protective packaging measures.
Throughout forced degradation studies, monitor samples periodically (e.g., at 0, 6, 12, and 24 hours) to understand degradation kinetics. Aim for 5-20% degradation of the active ingredient to ensure sufficient degradant formation without excessive destruction, which could lead to secondary degradation products not representative of real storage conditions. Always include unstressed controls to distinguish actual degradation from non-stress-related changes.
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of stability data generated for this compound. According to ICH guidelines, stability-indicating methods must demonstrate satisfactory performance across multiple validation parameters, with particular emphasis on specificity to separate this compound from degradation products and accuracy in quantifying the analyte in the presence of excipients and potential degradants.
The table below summarizes the typical validation results for HPLC methods quantifying this compound:
Table: Validation Parameters for this compound HPLC Methods
| Validation Parameter | This compound Performance | Benzoic Acid Performance | Acceptance Criteria |
|---|---|---|---|
| Linearity Range | 0.28-0.84 mg/mL [1] | 0.23-0.68 mg/mL [1] | Correlation coefficient >0.999 |
| Precision (RSD%) | <2% [1] | <2% [1] | RSD ≤2% |
| Accuracy (% Recovery) | 98-102% [1] | 98-102% [1] | 98-102% |
| LOD | Not specified | Not specified | Signal-to-noise ratio 3:1 |
| LOQ | Not specified | Not specified | Signal-to-noise ratio 10:1 |
| Specificity | No interference from degradation products, excipients, or benzoic acid [1] | No interference from degradation products, excipients, or this compound [1] | Baseline separation of all components |
| Robustness | Deliberate variations in pH, mobile phase composition, column temperature [2] | Deliberate variations in pH, mobile phase composition, column temperature [2] | Method remains unaffected by small variations |
Specificity and selectivity should be demonstrated through chromatographic analysis of stressed samples alongside pure active pharmaceutical ingredient (API), placebo formulations, and synthetic mixtures of potential degradation products. The method should achieve baseline separation between this compound, benzoic acid, and all degradation products, with peak purity confirmation using diode array detection. For this compound, the primary degradation product 2-phenyl butyric acid should be resolved with a resolution factor greater than 2.0 [4].
Linearity is typically demonstrated across a range of 50-150% of the target concentration, with five concentration levels evaluated in triplicate. For the simultaneous determination method [1], this compound shows linearity between 0.28-0.84 mg/mL, while benzoic acid demonstrates linearity between 0.23-0.68 mg/mL. Precision should be evaluated at three levels: system precision (repeatability of standard injections), method precision (repeatability of sample preparations), and intermediate precision (ruggedness between different analysts, instruments, or days). Acceptance criteria typically require relative standard deviation (RSD) values not exceeding 2% for both this compound and benzoic acid [1].
Accuracy is validated through spike recovery experiments using placebo formulations spiked with known quantities of this compound and benzoic acid at three concentration levels (typically 80%, 100%, and 120% of target). Recovery values should fall within 98-102% for both compounds [1]. Robustness should be evaluated using experimental design approaches such as fractional factorial designs that deliberately vary critical method parameters including mobile phase pH (±0.1 units), organic composition (±2%), column temperature (±2°C), and flow rate (±10%) [2]. These studies identify method parameters that require strict control to ensure reproducibility during transfer between laboratories.
Long-term stability studies for this compound pharmaceutical products are designed to simulate real-world storage conditions while accelerating data generation to establish scientifically justified shelf lives. These studies must be carefully designed to monitor not only the chemical stability of the active ingredient but also the physical stability of the formulation, preservation efficacy, and container closure system performance. Proper study design enables the identification of potential stability issues before product distribution and supports regulatory submissions with definitive expiration dating.
The following systematic approach outlines the key components of a comprehensive long-term stability study for this compound syrup:
Diagram: Comprehensive workflow for long-term stability studies of this compound formulations
Storage conditions for this compound syrup should follow ICH guidelines for Zone II climates (30°C ± 2°C / 65% ± 5% RH for long-term studies) [1]. Studies typically extend over 36 months with testing at predetermined intervals (0, 3, 6, 9, 12, 18, 24, and 36 months). A minimum of three production batches should be included in formal stability studies, with at least one batch manufactured at commercial scale. Samples should be stored in containers identical to the proposed market packaging to accurately represent the commercial product environment.
Test parameters must comprehensively evaluate both chemical and physical stability. Key parameters include appearance (color, clarity, precipitation), pH, specific gravity, This compound assay, benzoic acid content, and degradation products [1]. This compound content should be determined using the validated stability-indicating HPLC method, with acceptance criteria typically set at 90-110% of the labeled claim. Benzoic acid content should remain within specified limits to ensure continued preservation efficacy throughout the shelf life.
Chromatographic issues frequently arise during method development, validation, and transfer of HPLC methods for this compound analysis. Effective troubleshooting requires systematic investigation of potential causes and implementation of targeted solutions to maintain data integrity and method performance. Common challenges include peak asymmetry, retention time shifts, baseline disturbances, and loss of resolution, each with distinct root causes and corrective actions.
The table below outlines frequent HPLC problems and recommended solutions for this compound methods:
Table: Troubleshooting Guide for this compound HPLC Methods
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Peak asymmetry (tailing) | Silanol interactions, inappropriate buffer pH, column degradation | Add 1% triethylamine to mobile phase as silanol blocker [2], adjust pH, replace column |
| Retention time shifts | Mobile phase variation, temperature fluctuations, column degradation | Standardize mobile phase preparation, use column oven, replace aged column |
| Baseline noise | Contaminated mobile phase, air bubbles, detector lamp issues | Filter and degas mobile phase, purge system, replace UV lamp |
| Loss of resolution | Changed mobile phase composition, column degradation, incorrect flow rate | Prepare fresh mobile phase, replace column, verify flow rate accuracy |
| Peak splitting | Column deterioration, sample solvent incompatible with mobile phase | Replace column, adjust sample solvent to match mobile phase composition |
| Pressure fluctuations | Blocked frit, partial column blockage, pump issues | Replace inlet frit, flush column, service pump |
System suitability tests are essential for verifying that the chromatographic system is functioning correctly and providing valid results for this compound analysis. These tests should be performed daily before sample analysis and include evaluation of retention factor, resolution, tailing factor, theoretical plates, and repeatability. For this compound methods, critical system suitability parameters typically include resolution between this compound and benzoic acid (not less than 2.0), tailing factor for this compound peak (not more than 1.5), and RSD for replicate standard injections (not more than 2.0%).
When transferring methods between laboratories, conduct comparative testing using the same reference standard and predetermined system suitability criteria. Method robustness studies [2] should identify critical parameters requiring strict control during method transfer. For this compound methods, these typically include mobile phase pH, buffer concentration, column temperature, and detection wavelength. Document all method modifications during transfer and validate the method's performance in the receiving laboratory to ensure continued reliability of stability data.
Recent research has revealed unexpected therapeutic applications for this compound beyond its established antitussive properties. High-throughput screening of FDA-approved drugs identified this compound and its derivative oxelaidin as potential anti-glioblastoma agents [5]. These compounds demonstrated significant inhibition of glioblastoma cell growth through suppression of STAT3 transcriptional activity, down-regulation of cyclin D1 and survivin, and inhibition of RRAD-associated signaling cascades including p-EGFR, p-Akt, and p-STAT3 [5]. This exciting discovery highlights the potential for drug repurposing while introducing new analytical challenges for preclinical and clinical development.
The mechanism of action investigation revealed that this compound inhibits GBM cell growth in RRAD-expressing glioblastoma cells through suppression of STAT3 transcriptional activity [5]. This finding was supported by in vivo studies where intraperitoneal administration of this compound markedly suppressed tumor growth in a glioblastoma xenograft mouse model without significant adverse effects [5]. These results position this compound as a novel therapeutic candidate for glioblastoma, potentially accelerating its path to clinical application for this indication through drug repurposing strategies.
The analytical implications of these new research directions include the need for sensitive bioanalytical methods to quantify this compound in biological matrices, assess its stability under physiological conditions, and monitor potential metabolites in preclinical and clinical studies. Additionally, formulation development for potential oncology applications may require different dosage forms (e.g., injectable formulations) with distinct stability profiles and analytical requirements. These emerging applications underscore the importance of robust, validated analytical methods that can adapt to evolving research needs while maintaining data integrity across different laboratories and applications.
The comprehensive technical guidance provided in this support center enables researchers to implement robust stability assessment protocols for this compound pharmaceutical products. By adopting the systematic approaches outlined for method selection, forced degradation studies, method validation, and long-term stability monitoring, professionals can generate reliable, regulatory-compliant stability data supporting product development and commercialization. The troubleshooting guidance addresses common practical challenges, while the emerging research highlights illustrates the evolving applications of established pharmaceutical compounds.
Butamirate citrate (CAS 18109-81-4) is a non-opioid central cough suppressant used in preparations like cough syrups, which often contain preservatives such as Benzoic Acid [1] [2].
Stability-indicating High Performance Liquid Chromatography (HPLC) methods are crucial for assessing this compound in pharmaceutical formulations. These methods are validated to separate the analyte from its degradation products. The table below summarizes two representative HPLC methods from the literature.
| Method Parameter | Method 1: RP-HPLC with UV Detection | Method 2: Stability-Indicating (C8 Column) |
|---|---|---|
| Detection Wavelength | 210 nm [1] | 205 nm [2] |
| Mobile Phase | 50:50 (v/v) Methanol / 50 mM NaH₂PO₄ (pH 3.0), with 1% Triethylamine [1] | 70:30 (v/v) Acetonitrile / Aqueous Solution (10 g/L Sodium Lauryl Sulphate, 5 mL/L 1N H₂SO₄) [2] |
| Column | Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm) [1] | Zorbax SB-C8 (150 mm × 4.6 mm, 5 µm) [2] |
| Flow Rate | 1.5 mL/min [1] | 1.7 mL/min [2] |
| Linearity Range | 50-150% of test concentration (Specific range not provided) [1] | 0.28 - 0.84 mg/mL for this compound [2] |
| Key Application | Simultaneous determination with Benzoic Acid in syrup; robustness assessed via experimental design [1] | Simultaneous determination with Benzoic Acid; applied in long-term stability studies [2] |
Another developed method reported a linearity range of 28 µg/mL to 2020 µg/mL for this compound, demonstrating the method's suitability for a wide range of concentrations [4].
This compound can degrade under various stress conditions. The developed HPLC methods have been shown to effectively separate the main compound from these degradation products [5] [4].
When developing or using an HPLC method for this compound, you may encounter the following issues:
Here is a general workflow for conducting a forced degradation study, which is fundamental to establishing the stability profile of this compound.
Procedure Details:
The stability of Butamirate Citrate (BC) is significantly influenced by pH, which is a critical consideration for both formulating the drug and developing analytical methods to assess it.
The table below summarizes key stability and method development findings from the research:
| Aspect | Key Finding | Experimental Context |
|---|---|---|
| Alkaline Degradation | Significant degradation under alkaline conditions [1] [2]. | Forced degradation study using NaOH [1]. |
| Acidic Degradation | Significant degradation under acidic conditions [2]. | Forced degradation study using HCl [2]. |
| Optimal HPLC pH | Mobile phase pH of 3.0 for simultaneous determination with Benzoic Acid [4]. | Method development and robustness assessment [4]. |
| Stability-Indicating Method | Method successfully separates BC from its main degradation product [3]. | Application of a validated RP-HPLC method to pharmaceutical dosage forms [3]. |
Here are solutions to common problems you might encounter when working with this compound.
Q1: My HPLC method for this compound shows asymmetrical (tailing) peaks. How can I resolve this?
Q2: How can I develop a stability-indicating method to track degradation under different pH conditions?
Q3: What is the best practice for preparing sample solutions from a syrup formulation?
The following diagram maps out a systematic approach to developing and validating a stability-indicating HPLC method for this compound.
| Trial & Participants | Comparator | Key Efficacy Findings | Key Tolerability & Notes |
|---|
| Healthy Volunteers (n=34) [1] Model: Capsaicin-induced cough | Dextromethorphan (30 mg) & Placebo | ➠ Dextromethorphan: Statistically superior to placebo in reducing cough sensitivity. ➠ Butamirate (doses up to 90 mg): Not significantly better than placebo. | The lack of efficacy for butamirate may be due to formulation issues at higher doses [1]. | | Patients with Cough (n=60) [2] Etiology: Seasonal or chronic, including carcinoma | Clobutinol Syrup | ➠ Global: Both treatments showed highly significant improvement, with no global difference. ➠ Carcinoma subgroup (n=14): Butamirate was significantly better at reducing cough frequency. | Side effects (mainly nausea/drowsiness) were low and equal in both groups (7 patients each) [2]. | | Patients with Cough (n=60) [3] | Codeine-based antitussive | ➠ The trial was identified as a clinical comparison, but specific efficacy results were not detailed in the abstract. | Cited as a reference for further investigation [3]. |
To help you interpret these findings, here are the methodologies used in the key trials.
Capsaicin Challenge Trial in Healthy Volunteers [1]
Clinical Trial vs. Clobutinol in Patients [2]
Recent research suggests butamirate's actions may extend beyond cough suppression, indicating potential for drug repurposing.
The diagram below illustrates this potential new signaling pathway mechanism.
The diagram illustrates the proposed mechanism by which butamirate may inhibit glioblastoma cell growth. It suppresses the RRAD-associated EGFR/Akt/STAT3 signaling cascade, inhibiting the nuclear translocation of activated STAT3 and subsequent transcription of genes that promote cancer cell proliferation and survival [5].
This compound is a non-narcotic, centrally acting cough suppressant. The table below summarizes its core mechanism and what is known about its metabolites:
| Aspect | Description |
|---|---|
| Primary Mechanism | Acts directly on the cough center in the medulla oblongata of the brainstem, inhibiting the neural pathways that trigger the cough reflex. [1] [2] |
| Key Characteristics | Non-opioid, does not depress respiration, and possesses additional anti-inflammatory properties in the respiratory tract. [1] |
| Metabolites | The drug is known to form active metabolites that also contribute to its antitussive (cough-suppressing) effect. [2] |
| Specific Metabolite Data | Information on the specific identity, potency, and quantitative activity of individual metabolites compared to the parent drug is not detailed in the available search results. |
The following diagram illustrates the documented mechanism of action of this compound.
Clinical studies often compare antitussive agents to establish their efficacy. The table below summarizes a comparison between this compound and Codeine, a classic opioid antitussive, based on a clinical trial and a modern evidence-based review.
| Antitussive Agent | Mechanism of Action | Efficacy in Clinical Studies | Key Considerations |
|---|---|---|---|
| This compound | Central non-opioid action on cough center. [1] [2] | In a 5-day trial, showed highly significant improvement in cough severity/frequency, comparable to clobutinol. Significantly better than clobutinol for cough due to carcinoma. [3] | Non-narcotic, no respiratory depression, favorable side effect profile (e.g., rare nausea, drowsiness). [1] [3] |
| Codeine | Opioid prodrug; requires conversion to morphine in the liver via CYP2D6. [4] | In modern studies on acute cough, showed no greater effect than placebo on objective cough counts or self-reported symptoms. [4] | Efficacy is highly dependent on patient's metabolic genetics. Considered a weak antitussive for acute cough, with potential for abuse and side effects. [4] |
The available data confirms that this compound is an effective antitussive with a distinct and favorable profile compared to codeine. While its active metabolites are acknowledged, their specific role needs more detailed characterization.
This compound is a non-opioid, centrally acting cough suppressant [1] [2]. It is rapidly absorbed and metabolized, with its activity largely attributed to its metabolites [3] [4].
The metabolic pathway and key pharmacokinetic parameters from a single-dose study are summarized below.
The following table details the key parameters of this compound and its metabolites after single-dose oral administration to healthy volunteers [4].
| Parameter | Butamirate (Parent Compound) | Metabolite: 2-Phenylbutyric Acid (2-PBA) | Metabolite: Diethylaminoethoxyethanol |
|---|---|---|---|
| Detection in Plasma | Not detected; rapidly hydrolyzed [3] | Major measurable metabolite [5] [4] | Major measurable metabolite [4] |
| T~max~ (Time to Peak Concentration) | ~1.0 hour [4] | ~1.5 hours [4] | ~0.67 hours (~40 minutes) [4] |
| C~max~ (Peak Concentration) for a 90 mg dose | 16.1 ng/mL [4] | 3052 ng/mL [4] | 160 ng/mL [4] |
| Elimination Half-Life (t~1/2~) | 1.48 - 1.93 hours [4] | 23.26 - 24.42 hours [4] | 2.72 - 2.90 hours [4] |
| Protein Binding | High (approx. 95%) [3] | High (89.3% - 91.6%) [4] | Low to Moderate (28.8% - 45.7%) [4] |
| Primary Route of Elimination | Renal (as metabolites) [6] [4] | Renal [4] | Renal [4] |
The pharmacokinetic data primarily come from two types of clinical studies.
1. Randomized, Open-Label, Crossover PK Study [3]
2. Capsaicin Challenge Pharmacodynamic Study [1]
A direct head-to-head pharmacokinetic comparison between butamirate and dextromethorphan is not available in the search results. However, one clinical study provides a comparative efficacy insight:
Butamirate citrate exerts its cough-suppressing effects through a dual mechanism, primarily in the central nervous system and secondarily in the respiratory tract.
| Action Site | Proposed Mechanism | Pharmacological Effect |
|---|---|---|
| Central (Brainstem) | Acts on the cough center in the medulla oblongata [1] [2] [3]; Binds to the dextromethorphan-binding site [2] [4] | Suppresses the cough reflex at its origin [1] |
| Peripheral (Airways) | Non-specific anticholinergic and bronchospasmolytic effects [5]; Anti-inflammatory properties [1] [2] [3] | Reduces airway resistance, soothes irritation, and alleviates bronchospasm [3] |
This mechanism is distinct from opioid antitussives like codeine, as butamirate is not chemically or pharmacologically related to opium alkaloids and does not carry the same risks of respiratory depression or addiction [1] [6] [2].
The following diagram illustrates this dual mechanism of action:
Evidence for butamirate's efficacy comes from both clinical trials and controlled human challenge studies, though results have not been uniformly positive across all experimental models.
| Antitussive Agent | Mechanism Class | Key Clinical Trial Findings | Key Cough Challenge Findings |
|---|---|---|---|
| This compound | Centrally-acting, non-narcotic | As effective as clobutinol in reducing cough severity/frequency [7]; Significantly better than clobutinol for cough due to carcinomas [7] | No significant attenuation of capsaicin-induced cough vs. placebo (45 mg dose) [5] |
| Dextromethorphan | Centrally-acting, non-narcotic | Widely used OTC; evidence for clinical efficacy is less compelling [8] | Significantly attenuates capsaicin-induced cough (superior to placebo) [5] |
| Codeine | Centrally-acting, opioid | Often considered archetypal antitussive, but little evidence of efficacy greater than placebo for acute cough [8] | Small or no significant effect on cough challenge in some studies [8] |
For researchers, the methodology of key studies provides a blueprint for evaluating antitussive agents.
This double-blind, randomized study evaluated the real-world effectiveness of butamirate over 5 days [7].
This study used a capsaicin challenge, a standard objective method to assess cough reflex sensitivity [5].
The workflow for this type of challenge study can be summarized as follows:
The table below summarizes the objective comparison of Butamirate Citrate with other cough suppressants based on controlled clinical trials and mechanistic studies.
| Agent | Mechanism of Action | Efficacy in Capsaicin Challenge (vs. Placebo) | Key Supporting Experimental Data |
|---|---|---|---|
| This compound | Centrally acting non-opioid antitussive; also has anti-inflammatory and bronchospasmolytic effects [1] [2]. | Not significant (failed to show significant activity, with maximum attenuation at the 45 mg dose) [1]. | Primary Endpoint: AUC of log10 C5 (0-12h). No significant relationship between plasma metabolite levels and cough suppression observed [1]. |
| Dextromethorphan | Centrally acting non-narcotic antitussive [1]. | Superior (P = 0.01) [1]. | Primary Endpoint: AUC of log10 C5 (0-12h). Confirmed broad activity on the cough reflex [1]. |
| Codeine | Prodrug converted to morphine via CYP2D6; acts on the central nervous system [3]. | No significant effect greater than placebo [3]. | Clinical Studies: No effect greater than placebo syrup on objective cough recording or self-reported cough in studies on URTI cough [3]. |
The comparative data primarily comes from a specific type of clinical trial and analytical method. Here is a detailed breakdown of the key methodologies:
Cough Reflex Sensitivity Challenge (Capsaicin Challenge)
HPLC Analysis for Pharmaceutical Formulations
The following diagrams illustrate the proposed mechanism of this compound and the workflow of the key experiments discussed.
Analytical methods for determining Butamirate Citrate (BC) in pharmaceutical formulations have evolved to address challenges such as complex matrices and the need for stability assessment. The table below summarizes the key characteristics of these methods.
| Method Type | Key Characteristics / Mobile Phase | Detection | Analysis Time | Key Advantages | Application & Notes |
|---|---|---|---|---|---|
| RP-HPLC (Simultaneous BC & BA) [1] | Cyanopropyl column; MeOH/NaH₂PO₄ buffer (50:50, v/v), pH=3.0, 1% TEA | DAD @ 210 nm | 6 min | Fast, robust, validated with experimental design; separates BC from Benzoic Acid (BA). | Syrup analysis; method robustness assessed. |
| RP-HPLC (Stability-Indicating) [2] | C8 column; Acetonitrile/SLS in H₂SO₄ soln. (70:30, v/v) | UV @ 205 nm | Info Missing | Stability-indicating; separates BC & BA from degradation products. | Long-term stability studies in syrup. |
| HPLC (BC Determination) [3] [4] | Info Missing; 0.015M TEAH₅, MeOH, ACN (40:30:30), pH=3.5 | UV @ 258 nm | Info Missing | Separates BC from degradation products under stress conditions. | Commercial cough preparations. |
| HPLC (BC & Degradation Product) [5] | Info Missing | Info Missing | Info Missing | Simultaneous determination of BC and its main degradation product. | Pharmaceutical dosage forms. |
| HPLC (BC Assay) [6] | Info Missing; ACN/0.008M 1-hexane sulfonic acid Na salt (1:1, v/v) | UV @ 258.0 nm | Info Missing | Wide linear range (28-2020 µg/mL); efficient separation from degradation products. | Tablet and syrup formulations. |
| Derivative UV Spectrophotometry [3] [4] | n-pentane/isopropyl alcohol extraction | 1D derivative @ 253.6 nm | Info Missing | Overcomes excipient interference; no need for complex instrumentation. | Cough syrups; requires extraction step. |
For researchers looking to implement these methods, here are the detailed experimental protocols for two key HPLC procedures.
Protocol 1: Simultaneous RP-HPLC Determination of this compound and Benzoic Acid in Syrup [1]
Protocol 2: Stability-Indicating HPLC Method for BC and BA [2]
The following diagram illustrates the general workflow for the HPLC analysis of this compound, integrating steps from the protocols above.
Butamirate Citrate is rapidly absorbed and metabolized after oral administration. The table below summarizes key design and findings from identified pharmacokinetic and dose proportionality studies.
| Study Description | Doses Administered | Key PK Parameters (Mean Values) | Conclusion |
|---|---|---|---|
| Randomized, open-label, crossover PK and dose proportionality study in healthy adults [1] | 22.5 mg, 45 mg, 67.5 mg, and 90 mg (single doses) | Information on AUC and Cmax for the different doses was not detailed in the available summary. | The study was designed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. A final published report was not located in this search. |
| Two randomized, two-way crossover bioavailability studies in 18 healthy volunteers [2] | 45 mg (single dose) | Syrup (Test): AUC₀‑∞ 46.9 μg·h/mL, Cmax 1.77 μg/mL, Tmax 1.1 h Syrup (Reference): AUC₀‑∞ 50.4 μg·h/mL, Cmax 1.86 μg/mL, Tmax 1.5 h Tablet (Test): AUC₀‑∞ 54.7 μg·h/mL, Cmax 1.88 μg/mL Solution (Reference): AUC₀‑∞ 54.5 μg·h/mL, Cmax 1.94 μg/mL | The test syrup and tablet formulations were proven to be bioequivalent to their corresponding reference formulations in terms of both the extent and rate of absorption [2]. |
The efficacy of this compound as a cough suppressant has been evaluated against other agents using different methodologies. The outcomes appear to be model-dependent.
| Comparative Agent | Study Model / Population | Key Efficacy Findings |
|---|---|---|
| Dextromethorphan [3] | Capsaicin cough challenge in healthy volunteers | Butamirate (doses up to 90 mg) did not show a significant antitussive effect compared to placebo. Dextromethorphan (30 mg) was superior to placebo in attenuating the capsaicin-induced cough reflex. |
| Clobutinol [4] | Patients with irritative or chronic cough | Both Butamirate and Clobutinol showed highly significant improvements in cough severity and frequency. In a subgroup of patients with cough due to carcinoma, Butamirate was significantly more effective at reducing cough frequency. |
High-throughput drug screening has identified a potential new application for this compound. The diagram below illustrates the proposed signaling pathway through which it exerts anti-tumor effects in glioblastoma (GBM).
Mechanism and Experimental Evidence:
For replication and deeper analysis, here are the methodologies from key studies.
This methodology is considered a key objective measure for assessing antitussive efficacy.